Fludioxonil-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,2-difluoro-1,3-benzodioxol-4-yl)-(3,4-13C2)1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2N2O2/c13-12(14)17-10-3-1-2-8(11(10)18-12)9-6-16-5-7(9)4-15/h1-3,5-6,16H/i4+1,7+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJOIMFVNIBMKC-XWKFXZGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)[13C]3=CNC=[13C]3[13C]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661974 | |
| Record name | 4-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)(3,4-~13~C_2_)-1H-pyrrole-3-(~13~C)carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185003-07-9 | |
| Record name | 4-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)(3,4-~13~C_2_)-1H-pyrrole-3-(~13~C)carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fungicidal Mechanism of Action of Fludioxonil-13C3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fludioxonil, a phenylpyrrole fungicide, is a critical tool in the management of a broad spectrum of fungal pathogens. Its efficacy stems from a unique mechanism of action targeting a highly conserved signaling pathway in fungi, which is absent in mammals, making it a subject of significant interest for targeted antifungal development. This technical guide provides a comprehensive overview of the molecular mechanism of Fludioxonil, with a focus on its isotopically labeled form, Fludioxonil-13C3, which serves as an invaluable tool in mechanistic studies. We delve into the core signaling pathways affected, present quantitative efficacy data, detail relevant experimental protocols, and provide visual representations of the key molecular interactions and experimental workflows.
Core Mechanism of Action: Hyperactivation of the High Osmolarity Glycerol (HOG) Pathway
Fludioxonil's primary mode of action is the disruption of the High Osmolarity Glycerol (HOG) signaling pathway, a crucial mitogen-activated protein kinase (MAPK) cascade that allows fungi to adapt to osmotic stress.[1][2][3] The isotopic labeling in this compound does not alter its biological activity; it functions identically to the unlabeled compound and is used as a tracer for quantification in research settings.[4]
The key molecular target of Fludioxonil is a Group III Hybrid Histidine Kinase (HHK) , an intracellular osmosensor homologous to Neurospora crassa OS-1.[1][5][6] Under normal osmotic conditions, the HHK autophosphorylates and transfers the phosphate group through a phosphorelay system, ultimately keeping the HOG pathway inactive.
Fludioxonil's interaction with the HHK is multifaceted and leads to the paradoxical and detrimental hyperactivation of the HOG pathway:
-
Conversion to a Phosphatase: Recent evidence suggests that Fludioxonil binding converts the HHK from a kinase into a phosphatase. This altered function leads to the dephosphorylation of the downstream histidine-containing phosphotransfer protein (HPt), such as Ypd1, which in turn constitutively activates the HOG pathway.
-
Induction of Reactive Aldehydes: Another proposed mechanism involves Fludioxonil inhibiting sugar-metabolizing enzymes, leading to the accumulation of the reactive aldehyde, methylglyoxal.[7] This increase in aldehydic stress is then sensed by the HHK, triggering the lethal cascade.[7]
This hyperactivation of the HOG pathway in the absence of genuine osmotic stress leads to a cascade of downstream events culminating in cell death:
-
Glycerol Over-accumulation and Cell Swelling: The activated HOG pathway stimulates excessive production and accumulation of intracellular glycerol, the primary osmolyte in fungi.[1][8] This leads to an influx of water, causing hyphal swelling, bursting, and ultimately, cell lysis.[1][3]
-
Inhibition of Glucose Transport: Fludioxonil has been shown to inhibit the transport-associated phosphorylation of glucose, which curtails mycelial growth.[8]
-
Increased Oxidative Stress: The fungicidal action is also associated with a disruption in reactive oxygen species (ROS) homeostasis, leading to increased oxidative stress within the fungal cell.[9]
-
Inhibition of Spore Germination and Mycelial Growth: The culmination of these cellular disruptions is the potent inhibition of fungal spore germination and mycelial proliferation.[10]
Signaling Pathway Diagram
Caption: Fludioxonil's effect on the HOG signaling pathway.
Quantitative Efficacy Data
The efficacy of Fludioxonil is typically quantified by determining the Effective Concentration required to inhibit 50% of fungal growth (EC50). These values vary depending on the fungal species and the presence of resistance mechanisms.
| Fungal Species | Fludioxonil EC50 (µg/mL) | Resistance Status | Reference |
| Botrytis cinerea | < 0.1 | Sensitive | [10] |
| Botrytis cinerea | 0.16 - 100 | Low to High Resistance | [10] |
| Fusarium graminearum | 0.13 ± 0.12 | Sensitive (Baseline) | [8] |
| Fusarium pseudograminearum | 0.0165 - 0.1789 | Sensitive (Baseline) | [5] |
| Aspergillus flavus | 0.06 - 0.11 | Sensitive | [11] |
| Scenedesmus rubescens (microalgae) | 0.08 (24h) | N/A | [12] |
| Dunaliella tertiolecta (microalgae) | 0.19 (48h) | N/A | [12] |
Resistance Mechanisms
Resistance to Fludioxonil in fungal populations is a growing concern. The primary mechanisms of resistance that have been identified are:
-
Target Site Modification: Point mutations in the Group III Hybrid Histidine Kinase (HHK) gene can reduce the binding affinity of Fludioxonil, thereby decreasing its efficacy.[10]
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell, preventing it from reaching its target.[1][10] The overexpression of the ABC transporter BcatrB is a well-documented resistance mechanism in Botrytis cinerea.[10]
Detailed Experimental Protocols
Protocol for In Vitro Fungicide Sensitivity Testing (EC50 Determination)
This protocol is adapted from methodologies used for Fusarium and Botrytis species.[8][10][13]
Objective: To determine the EC50 value of Fludioxonil for a specific fungal isolate.
Materials:
-
Fungal isolate of interest
-
Potato Dextrose Agar (PDA)
-
Technical grade Fludioxonil (and this compound for comparative studies)
-
Acetone (or other suitable solvent)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
-
Calipers
Procedure:
-
Prepare Fungicide Stock Solution: Dissolve technical grade Fludioxonil in acetone to create a high-concentration stock solution (e.g., 10 mg/mL). This compound should be prepared similarly.
-
Prepare Fungicide-Amended Media: Autoclave PDA and cool to 50-55°C. Add appropriate volumes of the Fludioxonil stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL). Also, prepare control plates with acetone only. Pour the amended PDA into Petri dishes.
-
Inoculation: From the margin of an actively growing culture of the fungal isolate, take 5 mm mycelial plugs using a sterile cork borer. Place one plug mycelium-side down in the center of each fungicide-amended and control plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 22-25°C) in the dark for a period sufficient for measurable growth on the control plates (e.g., 48-72 hours).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation:
-
Calculate the percentage of growth inhibition for each concentration relative to the control.
-
Use statistical software to perform a log-probit or non-linear regression analysis to determine the EC50 value.
-
Protocol for Gene Expression Analysis by qRT-PCR
This protocol provides a general framework for analyzing the expression of genes involved in Fludioxonil's mechanism of action, such as the HHK and efflux pump genes.
Objective: To quantify the relative expression of target genes in a fungal isolate after exposure to Fludioxonil.
Materials:
-
Fungal isolate
-
Potato Dextrose Broth (PDB)
-
Fludioxonil
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., HHK, BcatrB) and a reference gene (e.g., actin)
-
qPCR instrument
Procedure:
-
Fungal Culture and Treatment: Grow the fungal isolate in PDB to the desired growth phase. Add Fludioxonil to the culture at a specific concentration (e.g., the EC50 value) and an untreated control. Incubate for a defined period (e.g., 4 hours).
-
Harvesting and RNA Extraction: Harvest the mycelia by filtration, flash-freeze in liquid nitrogen, and grind to a fine powder. Extract total RNA using a suitable kit following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix. Run the reactions in a qPCR instrument.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of the target genes in the Fludioxonil-treated samples compared to the untreated control, normalized to the reference gene.[14]
Protocol for Intracellular Glycerol Content Measurement
Objective: To measure the change in intracellular glycerol concentration in response to Fludioxonil treatment.
Materials:
-
Fungal culture
-
Fludioxonil
-
Centrifuge
-
HPLC system with a suitable column (e.g., ZORBAX NH2) and a refractive index detector.[15][16]
-
Glycerol standards
Procedure:
-
Treatment and Sample Collection: Treat fungal cultures with Fludioxonil as described for gene expression analysis. Harvest mycelia at different time points.
-
Extraction: Disrupt the fungal cells (e.g., by bead beating or sonication) in a suitable buffer to release intracellular contents.
-
Sample Preparation: Centrifuge the lysate to pellet cellular debris. Filter the supernatant through a 0.22 µm filter.
-
HPLC Analysis: Inject the filtered supernatant into the HPLC system. Separate and quantify glycerol based on the retention time and peak area compared to a standard curve generated with known concentrations of glycerol.
Mandatory Visualizations
Experimental Workflow for Fungicide Resistance Phenotyping
Caption: Workflow for assessing Fludioxonil resistance.
Logical Relationship of Fludioxonil's Multifaceted Action
Caption: Interconnected effects of Fludioxonil on fungal cells.
References
- 1. Transcriptomic Analysis of Resistant and Wild-Type Botrytis cinerea Isolates Revealed Fludioxonil-Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Workflows for detecting fungicide resistance in net form and spot form net blotch pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Detection of fungicide resistance to fludioxonil and tebuconazole in Fusarium pseudograminearum, the causal agent of Fusarium crown rot in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impacts of fludioxonil resistance on global gene expression in the necrotrophic fungal plant pathogen Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The HOG pathway and the regulation of osmoadaptive responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. researchgate.net [researchgate.net]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. peerj.com [peerj.com]
- 14. mdpi.com [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. scielo.br [scielo.br]
A Technical Guide to Procuring and Utilizing Fludioxonil-13C3 Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive information on sourcing Fludioxonil-13C3 analytical standard, detailed experimental protocols for its application, and a visual representation of its fungicidal mechanism of action. This resource is intended to support researchers in the fields of agrochemistry, environmental science, and drug development in their analytical and mechanistic studies.
Sourcing this compound Analytical Standard
The procurement of high-purity, isotopically labeled analytical standards is critical for accurate quantification and metabolic studies. This compound serves as an internal standard in analytical methods to compensate for matrix effects and variations in instrument response. Below is a summary of potential suppliers for this compound. It is recommended to contact the suppliers directly to confirm current availability, pricing, and to request a certificate of analysis.
| Supplier | Product Name/Number | Available Quantities | Purity |
| LGC Standards | This compound / TRC-F427002 | 1 mg, 10 mg | >95% (HPLC)[1] |
| MedChemExpress | This compound / HY-112023S | Inquire for details | Inquire for details[2] |
| Santa Cruz Biotechnology | This compound / sc-479493 | Inquire for details | For Research Use Only[3] |
| Clearsynth | Fludioxonil 13C3 / CS-T-102654 | Inquire for details | Accompanied by Certificate of Analysis |
Experimental Protocols: Quantification of Fludioxonil in Complex Matrices
The following protocols are detailed methodologies for the extraction and quantification of fludioxonil from various sample matrices. The use of this compound as an internal standard is highly recommended to ensure analytical accuracy.
QuEChERS Method for Fruits and Vegetables
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[4][5]
Extraction:
-
Homogenize a representative 10-15 g sample of the fruit or vegetable.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
LC-MS/MS Analysis of Fludioxonil
This method is suitable for the sensitive and selective quantification of fludioxonil in complex sample extracts, such as those obtained from the QuEChERS protocol.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fludioxonil: Monitor appropriate precursor and product ion transitions (e.g., m/z 247 → 126).[6]
-
This compound: Monitor the corresponding mass-shifted transitions.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
Mechanism of Action: Fludioxonil's Impact on Fungal Signaling
Fludioxonil exerts its fungicidal effect by interfering with the High Osmolarity Glycerol (HOG) signaling pathway in fungi.[7][8][9] This pathway is crucial for fungal adaptation to osmotic stress. Fludioxonil is believed to hyperactivate the HOG pathway, leading to an uncontrolled accumulation of glycerol, which ultimately causes cell swelling and lysis.[9]
The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for its analysis.
Caption: Proposed signaling pathway of Fludioxonil's fungicidal action.
Caption: General workflow for the analysis of Fludioxonil residues.
References
- 1. fao.org [fao.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Molecular Mechanism of Fludioxonil Action Is Different to Osmotic Stress Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impacts of fludioxonil resistance on global gene expression in the necrotrophic fungal plant pathogen Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
Fludioxonil-13C3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information on Fludioxonil-13C3, a stable isotope-labeled phenylpyrrole fungicide. This document is intended to serve as a foundational resource for researchers and professionals engaged in analytical and metabolic studies involving Fludioxonil.
Core Physicochemical Data
A summary of the key identifiers and properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1185003-07-9 | [1][2][3][4] |
| Molecular Formula | C₉¹³C₃H₆F₂N₂O₂ | [5][6] |
| Molecular Weight | 251.16 g/mol | [1][5][6] |
| Unlabelled CAS Number | 131341-86-1 | [6][7] |
Experimental Applications
This compound is primarily utilized as an internal standard in analytical methodologies, such as mass spectrometry-based assays, for the quantification of Fludioxonil in various matrices. Its stable isotope composition allows for precise differentiation from the unlabeled analyte, ensuring high accuracy and reproducibility in experimental results.
While specific experimental protocols for this compound are method-dependent, a general workflow for its use in a quantitative analysis is outlined below.
General Experimental Workflow for Quantification of Fludioxonil using this compound
Caption: General workflow for the quantification of Fludioxonil using this compound as an internal standard.
Detailed Methodologies
Note: The following are generalized protocols and should be optimized for specific experimental conditions and matrices.
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile, methanol) in a 1 mL volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve covering the expected concentration range of the analyte in the samples.
Sample Preparation (Illustrative Example for Fruit Matrix)
-
Homogenization: Homogenize a representative portion of the fruit sample.
-
Extraction: Extract a known amount of the homogenized sample with an appropriate solvent (e.g., acetonitrile with 1% acetic acid).
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the extract.
-
Clean-up: Perform a clean-up step, such as solid-phase extraction (SPE) with a C18 cartridge, to remove interfering matrix components.
-
Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for injection.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Fludioxonil and this compound. The transitions for the labeled standard will be shifted by +3 m/z compared to the unlabeled analyte.
-
Signaling Pathways
Fludioxonil is known to affect various cellular pathways. While this compound is used as a tracer and is not expected to have a different biological effect than its unlabeled counterpart, understanding the signaling pathways of Fludioxonil is crucial for interpreting toxicological and metabolic studies.
Caption: Putative signaling pathways affected by Fludioxonil exposure.
References
- 1. 4-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)(3,4-~13~C_2_)-1H-pyrrole-3-(~13~C)carbonitrile | C12H6F2N2O2 | CID 45039262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. stable-isotopes.com [stable-isotopes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. This compound | CAS | LGC Standards [lgcstandards.com]
- 7. This compound | CAS | LGC Standards [lgcstandards.com]
Navigating the Labyrinth of Isotopic Purity: A Technical Guide for Fludioxonil-13C3
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry and drug development, the purity of standards is paramount. This is particularly true for isotopically labeled internal standards like Fludioxonil-13C3, which are indispensable for accurate quantification in complex matrices. This technical guide delves into the core requirements for the isotopic purity of this compound, offering a comprehensive overview of regulatory expectations, analytical methodologies for purity determination, and insights into its synthesis.
The Imperative of High Isotopic Purity
This compound serves as an internal standard in analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS), for the quantification of its unlabeled counterpart, the fungicide Fludioxonil. The accuracy of the analytical data is directly contingent on the precise knowledge of the isotopic purity and chemical purity of the labeled standard. High isotopic purity ensures that the signal from the standard is distinct and does not interfere with the quantification of the native analyte, thereby minimizing analytical bias.
While specific numerical requirements for the isotopic purity of this compound are not explicitly defined in regulatory guidelines, the overarching principle in documents from the U.S. Environmental Protection Agency (EPA) and the European Commission (SANTE guidelines) is the use of well-characterized standards of known purity.[1][2][3][4][5][6] The common industry practice for 13C-labeled internal standards is to achieve an isotopic enrichment of ≥99%. This high level of enrichment ensures the reliability and accuracy of residue analysis.
Quantitative Data Summary
For clarity and easy comparison, the typical purity specifications for commercially available this compound and similar 13C-labeled pesticide standards are summarized in the table below. It is important to note that while a specific Certificate of Analysis for this compound with detailed isotopic distribution was not publicly available, the data presented reflects the general standards in the industry.
| Parameter | Typical Specification | Method of Analysis | Notes |
| Isotopic Purity | ≥99 atom % 13C | Mass Spectrometry | Represents the percentage of molecules that are labeled with the desired number of 13C atoms. |
| Chemical Purity | >95% | HPLC, GC | Refers to the percentage of the material that is the compound of interest, irrespective of its isotopic composition.[7][8] |
| Unlabeled Content | <1% | Mass Spectrometry | The percentage of the standard that is the unlabeled analyte. A low value is critical to avoid overestimation of the native compound. |
Experimental Protocols for Purity Determination
The assessment of isotopic and chemical purity requires robust analytical methods. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.
Isotopic Purity Determination by LC-HRMS
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. A series of dilutions are then made to create working solutions for analysis.
-
Chromatographic Separation: The labeled standard is separated from potential impurities using a high-performance liquid chromatography (HPLC) system. A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometric Analysis: The eluent from the HPLC is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The instrument is operated in full scan mode to acquire high-resolution mass spectra of the eluting peaks.
-
Data Analysis: The isotopic distribution of the this compound is determined by analyzing the mass spectrum. The relative intensities of the monoisotopic peak (containing only 12C, 1H, 14N, 16O, and 19F) and the peaks corresponding to the incorporation of one, two, and three 13C atoms are measured. The isotopic purity is calculated based on the relative abundance of the M+3 peak. Corrections for the natural abundance of isotopes in the unlabeled Fludioxonil molecule are applied to accurately determine the level of enrichment.
Purity and Structural Confirmation by NMR Spectroscopy
Methodology:
-
Sample Preparation: A concentrated solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
1H NMR Analysis: A proton NMR spectrum is acquired to confirm the overall structure of the molecule and to assess for the presence of any proton-containing impurities.
-
13C NMR Analysis: A carbon-13 NMR spectrum is acquired. The positions of the 13C labels will show significantly enhanced signals compared to the natural abundance 13C signals. This confirms the location of the isotopic labels within the molecule. The integration of these signals relative to any impurity signals can also provide an estimate of chemical purity.
-
Quantitative NMR (qNMR): For a more precise determination of chemical purity, a qNMR experiment can be performed using a certified reference standard.
Insights into the Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, the general synthetic routes for Fludioxonil and the principles of 13C-labeling allow for a logical deduction of its preparation. The synthesis of phenylpyrrole compounds often involves the construction of the pyrrole ring from acyclic precursors.
A plausible approach for the introduction of the three 13C atoms would involve the use of a 13C-labeled precursor for the carbon atoms of the pyrrole ring and the nitrile group. For example, a synthetic strategy could utilize [1,2,3-13C3]-acrylonitrile or a similarly labeled three-carbon synthon to construct the pyrrole ring with the desired labeling pattern. The synthesis would likely proceed through a multi-step sequence involving condensation and cyclization reactions to form the final labeled Fludioxonil molecule. Careful purification by chromatography is essential to ensure high chemical purity of the final product.
Conclusion
Ensuring the high isotopic and chemical purity of this compound is critical for its function as a reliable internal standard in residue analysis. While explicit regulatory limits are not defined, the expectation of the scientific and regulatory communities is for isotopic enrichment to be at or above 99%. The combination of advanced analytical techniques such as LC-HRMS and NMR spectroscopy provides a robust framework for the comprehensive characterization of this essential analytical standard. For researchers, scientists, and drug development professionals, a thorough understanding of these purity requirements and the methods for their verification is fundamental to generating accurate and defensible analytical data.
References
- 1. EUROPE - COM: Publication of a new guidance document on analytical methods - Lynxee consulting [lynxee.consulting]
- 2. epa.gov [epa.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. food.ec.europa.eu [food.ec.europa.eu]
- 5. epa.gov [epa.gov]
- 6. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]
- 7. This compound | CAS | LGC Standards [lgcstandards.com]
- 8. medchemexpress.com [medchemexpress.com]
Commercial Suppliers and Technical Applications of Fludioxonil-13C3: A Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of commercial sources for Fludioxonil-13C3 and detailed methodologies for its application in experimental settings. This compound, a stable isotope-labeled form of the phenylpyrrole fungicide Fludioxonil, serves as a critical internal standard for quantitative analysis and as a tool in metabolic and mechanistic studies.
Commercial Availability and Specifications
This compound is available from several reputable suppliers of research chemicals and analytical standards. While specific lot details may vary, the following tables summarize the available quantitative data for easy comparison. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier for precise data on chemical and isotopic purity.
| Supplier | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Santa Cruz Biotechnology | This compound | C₉¹³C₃H₆F₂N₂O₂ | 251.16 | Refer to CoA[1] |
| MedChemExpress | This compound | Not explicitly stated | Not explicitly stated | Refer to CoA[2] |
| LGC Standards | This compound | C₉¹³C₃H₆F₂N₂O₂ | 251.16 | >95% (HPLC)[3] |
| Clearsynth | Fludioxonil 13C3 | Not explicitly stated | Not explicitly stated | Accompanied by CoA |
| Stable-Isotopes | Fludioxonil 13C3 | Not explicitly stated | Not explicitly stated | High quality |
Mechanism of Action and Biological Effects
Fludioxonil primarily exerts its antifungal activity by interfering with the High Osmolarity Glycerol (HOG) signaling pathway in fungi, which is crucial for adaptation to osmotic stress.[4][5] This disruption leads to an accumulation of glycerol, causing cell swelling and eventual lysis. In non-fungal systems, including mammalian cells, studies have indicated that Fludioxonil can induce apoptosis, cause DNA damage, and promote the generation of reactive oxygen species (ROS).[6][7]
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by Fludioxonil.
Experimental Protocols
The following are detailed methodologies for key experiments involving Fludioxonil. Given that this compound is primarily used as an internal standard, the protocols for biological assays are based on studies using unlabeled Fludioxonil.
Protocol 1: Quantification of Fludioxonil in Biological Matrices using LC-MS/MS with this compound Internal Standard
This protocol outlines the use of this compound as an internal standard for the accurate quantification of Fludioxonil in complex samples like plant tissues or cell lysates.
1. Materials:
-
Fludioxonil analytical standard
-
This compound
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Sample matrix (e.g., homogenized plant tissue, cell lysate)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of Fludioxonil (1 mg/mL) in acetonitrile.
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Create a series of calibration standards by serially diluting the Fludioxonil stock solution and adding a constant concentration of the this compound internal standard to each.
-
-
Sample Preparation:
-
To 1 g of homogenized sample, add a known amount of the this compound internal standard solution.
-
Add 5 mL of acetonitrile and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).
-
Monitor the precursor-to-product ion transitions for both Fludioxonil and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Fludioxonil to this compound against the concentration of the Fludioxonil standards.
-
Determine the concentration of Fludioxonil in the samples by interpolating their peak area ratios onto the calibration curve.
-
Protocol 2: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for detecting apoptosis in cells treated with Fludioxonil.[8][9]
1. Materials:
-
Cell line of interest (e.g., human cancer cell line)
-
Cell culture medium and supplements
-
Fludioxonil
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
2. Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of Fludioxonil (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Analyze the distribution of cells:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Evaluation of DNA Damage using the Comet Assay (Single-Cell Gel Electrophoresis)
This protocol is designed to assess DNA strand breaks in cells exposed to Fludioxonil.[10][11]
1. Materials:
-
Cell line of interest
-
Fludioxonil
-
Comet assay kit (including low melting point agarose, lysis solution, and electrophoresis buffer)
-
Microscope slides (pre-coated or as specified in the kit)
-
PBS
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
2. Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with Fludioxonil as described in Protocol 2.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Mix a small volume of the cell suspension with molten low melting point agarose (at ~37°C) at a ratio of 1:10 (v/v).
-
Quickly pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Place the slide on a cold flat surface for the agarose to solidify.
-
-
Cell Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoids.
-
-
DNA Unwinding and Electrophoresis:
-
Immerse the slides in a horizontal gel electrophoresis tank filled with cold alkaline or neutral electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides from the tank and wash them with a neutralization buffer.
-
Stain the DNA by adding a drop of a fluorescent DNA stain.
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Damaged DNA will migrate from the nucleus, forming a "comet tail." The extent of DNA damage is proportional to the length and intensity of the tail.
-
Analyze the comet images using appropriate software to quantify parameters such as tail length, percent DNA in the tail, and tail moment.
-
This guide provides a foundational understanding of the commercial landscape and technical applications of this compound. For specific research applications, further optimization of these protocols may be necessary. Always refer to the manufacturer's instructions and relevant scientific literature for the most accurate and up-to-date information.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. Impacts of fludioxonil resistance on global gene expression in the necrotrophic fungal plant pathogen Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fludioxonil, a phenylpyrrol pesticide, induces Cytoskeleton disruption, DNA damage and apoptosis via oxidative stress on rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Decoding the Certificate of Analysis: A Technical Guide to Fludioxonil-13C3
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled compound like Fludioxonil-13C3 is a critical document. It provides the necessary assurance of the material's identity, purity, and isotopic enrichment, which are paramount for the accuracy and reliability of experimental results. This guide offers an in-depth explanation of a typical CoA for this compound, detailing the significance of the data presented and the analytical techniques employed.
Understanding the Core Data: A Summary
A Certificate of Analysis for this compound quantifies key quality attributes of the standard. The following tables summarize the kind of data typically presented, offering a clear comparison of expected specifications.
Table 1: Identity and General Information
| Parameter | Typical Specification | Significance |
| Product Name | This compound | Confirms the specific isotopically labeled analogue. |
| CAS Number | 1185003-07-9 | A unique identifier for the specific chemical substance. |
| Chemical Formula | C₉¹³C₃H₇F₂N₂O₂ | Indicates the molecular composition, including the three ¹³C atoms. |
| Molecular Weight | 251.16 g/mol | The mass of one mole of the substance, crucial for accurate dilutions. |
| Appearance | White to off-white solid | A qualitative check of the physical state and color. |
| Storage Conditions | +4°C | Recommended temperature to ensure stability of the compound. |
Table 2: Purity and Isotopic Enrichment
| Parameter | Typical Specification | Method | Significance |
| Chemical Purity | >95% | HPLC | Ensures that the majority of the material is the desired compound. |
| Isotopic Enrichment | ≥99 atom % ¹³C | Mass Spectrometry | Confirms the high abundance of the ¹³C isotope at the labeled positions. |
| Residual Solvents | Conforms to specification | GC-HS | Quantifies any remaining solvents from the synthesis process. |
| Water Content | <0.5% | Karl Fischer Titration | Determines the amount of water present, which can affect concentration. |
Experimental Protocols: The Methodologies Behind the Data
The data presented in a CoA is generated through rigorous analytical testing. Below are detailed methodologies for the key experiments typically cited.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of this compound.
-
Principle: The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture).
-
Instrumentation: A standard HPLC system consists of a solvent reservoir, a pump, an injector, a chromatographic column (e.g., C18), a detector (e.g., UV-Vis or Diode Array), and a data acquisition system.
-
Procedure:
-
A precisely weighed sample of this compound is dissolved in a suitable solvent, such as acetonitrile, to a known concentration.
-
A small volume of the sample solution is injected into the HPLC system.
-
The mobile phase, often a gradient of water and acetonitrile, carries the sample through the column.
-
This compound and any impurities are separated based on their affinity for the stationary phase.
-
The detector measures the absorbance of the eluting components at a specific wavelength (e.g., 270 nm).
-
The purity is calculated by comparing the area of the main peak (this compound) to the total area of all peaks in the chromatogram.
-
Mass Spectrometry (MS) for Isotopic Enrichment
Mass Spectrometry is the definitive technique for confirming the isotopic enrichment of this compound.
-
Principle: This technique measures the mass-to-charge ratio (m/z) of ions. The presence of ¹³C atoms results in a predictable mass shift compared to the unlabeled analogue.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet like LC or GC (LC-MS/MS or GC-MS), is used.
-
Procedure:
-
The sample is introduced into the ion source of the mass spectrometer, where it is ionized.
-
The resulting ions are accelerated and separated based on their m/z ratio in a mass analyzer.
-
The detector measures the abundance of each ion.
-
The isotopic enrichment is determined by comparing the intensity of the ion peak corresponding to this compound (with three ¹³C atoms) to the intensity of the peak for the unlabeled Fludioxonil and any partially labeled species.
-
QuEChERS Method for Sample Preparation
For the analysis of Fludioxonil in complex matrices like food or environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique.[1]
-
Principle: This is a streamlined extraction and cleanup method that removes a significant portion of matrix interferences before instrumental analysis.
-
Procedure:
-
A homogenized sample is weighed into a centrifuge tube.
-
Acetonitrile is added, and the sample is shaken vigorously.
-
A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce liquid-liquid partitioning and remove water.
-
The tube is centrifuged, and the upper acetonitrile layer, containing the analyte, is collected.
-
For further cleanup, a portion of the extract is mixed with a dispersive solid-phase extraction (d-SPE) sorbent and centrifuged.
-
The final extract is then ready for analysis by LC-MS/MS or GC-MS.[1][2]
-
Visualizing the Science: Diagrams and Workflows
To further elucidate the context and application of this compound, the following diagrams illustrate its mode of action and a typical analytical workflow.
References
Methodological & Application
Application Note: High-Throughput Analysis of Fludioxonil in Food Matrices using LC-MS/MS with Fludioxonil-13C3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludioxonil is a broad-spectrum phenylpyrrole fungicide used to control a variety of fungal diseases on fruits, vegetables, and ornamental crops. Its widespread use necessitates sensitive and reliable analytical methods for monitoring its residues in food products to ensure consumer safety and compliance with regulatory limits. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its high selectivity and sensitivity.
The use of a stable isotope-labeled internal standard, such as Fludioxonil-13C3, is crucial for accurate and precise quantification in complex matrices. This internal standard co-elutes with the native analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing a more reliable measure of the analyte's concentration. This application note provides a detailed protocol for the determination of fludioxonil in various food matrices using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis with this compound as an internal standard.
Principle of the Method
The method involves the extraction of fludioxonil from a homogenized sample using acetonitrile, followed by a salting-out step to partition the analyte into the organic phase. A dispersive solid-phase extraction (d-SPE) cleanup is then employed to remove interfering matrix components. The final extract is analyzed by LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode. This compound is added at the beginning of the sample preparation process to compensate for any losses during extraction and cleanup, as well as for variations in instrument response.
Experimental Protocols
Reagents and Materials
-
Fludioxonil analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, 99% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for pigmented samples)
-
QuEChERS extraction salt packets (e.g., 4 g MgSO₄, 1 g NaCl)
-
Dispersive SPE tubes (containing PSA, C18, and/or GCB)
Standard Solutions Preparation
-
Fludioxonil Stock Solution (1000 µg/mL): Accurately weigh 10 mg of fludioxonil standard and dissolve in 10 mL of acetonitrile.
-
This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions of fludioxonil (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution with acetonitrile.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a concentration of 1 µg/mL.
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Add the QuEChERS extraction salt packet (4 g MgSO₄, 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube. The composition of the d-SPE tube will depend on the matrix:
-
General Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA.
-
High-Fat Matrices: 150 mg MgSO₄, 50 mg PSA, 50 mg C18.
-
Pigmented Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA, 7.5 mg GCB.
-
-
Vortex for 30 seconds.
-
Centrifuge at ≥10000 rpm for 2 minutes.
-
-
Final Extract:
-
Transfer the supernatant into a clean vial.
-
The extract is now ready for LC-MS/MS analysis. Dilute with the initial mobile phase if necessary.
-
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be:
-
0-1 min: 95% A
-
1-8 min: Linear gradient to 5% A
-
8-10 min: Hold at 5% A
-
10.1-12 min: Return to 95% A for re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: The following MRM transitions should be monitored. Collision energies should be optimized for the specific instrument used.
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of fludioxonil. This data is representative of method performance and was compiled from various studies employing similar QuEChERS and LC-MS/MS methodologies.[1][2][3][4]
Table 1: LC-MS/MS MRM Parameters for Fludioxonil and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Fludioxonil | 247.0 | 126.0 | -41 | 180.0 | -36 |
| This compound | 250.0 | 129.0 | -41 | 183.0 | -36 |
Note: Collision energies are instrument-dependent and should be optimized.
Table 2: Method Validation Data for Fludioxonil in Various Matrices
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Cherry | 0.01 | 81 | 11.9 |
| 0.1 | 94 | 2.5 | |
| 5 | 88 | 4.8 | |
| Tomato Pulp | 0.002 | 96.5 | 4.2 |
| 0.02 | 89.3 | 6.8 | |
| Pear Purée | 0.002 | 85.2 | 8.1 |
| 0.02 | 77.1 | 11.5 | |
| Persimmon | 0.01 | 95 | 8 |
| 0.1 | 102 | 5 |
Table 3: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for Fludioxonil
| Matrix | Linearity Range (mg/kg) | Correlation Coefficient (r²) | LOD (mg/kg) | LOQ (mg/kg) |
| Cherry | 0.005 - 5.0 | >0.99 | 0.005 | 0.01 |
| Tomato Pulp | 0.002 - 0.040 | >0.998 | N/A | 0.002 |
| Persimmon | 0.0025 - 0.5 | >0.99 | N/A | 0.0025 |
Mandatory Visualizations
Caption: Experimental workflow for the analysis of Fludioxonil.
Caption: Role of this compound as an internal standard.
Conclusion
This application note provides a robust and reliable method for the quantification of fludioxonil in various food matrices using this compound as an internal standard. The QuEChERS sample preparation protocol is efficient and effective in removing matrix interferences, while the use of a stable isotope-labeled internal standard ensures high accuracy and precision of the LC-MS/MS analysis. The presented method is suitable for high-throughput routine monitoring of fludioxonil residues in food safety and quality control laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Dissipation Behavior, Residues, and Dietary Risk Assessment of Fludioxonil in Cherry via QuEChERS Using HPLC-MS/MS Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Dissipation Behavior, Residues, and Dietary Risk Assessment of Fludioxonil in Cherry via QuEChERS Using HPLC-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analysis of Fludioxonil Residues in Food using Fludioxonil-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludioxonil is a synthetic phenylpyrrole fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for fludioxonil in food commodities to ensure consumer safety. Accurate and reliable analytical methods are therefore essential for monitoring fludioxonil residues in the food supply chain.
Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for quantitative analysis.[2][3] This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. The use of an isotopically labeled internal standard, such as Fludioxonil-13C3, can effectively compensate for matrix effects and variations in sample preparation and instrument response, leading to more accurate and reliable quantification.[2][3]
This document provides detailed application notes and protocols for the determination of fludioxonil residues in food matrices using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and this compound as an internal standard.
Principle of the Method: Isotope Dilution Mass Spectrometry
The core of this analytical approach is the principle of isotope dilution. A known amount of this compound is added to the sample at the beginning of the extraction process.[4][5][6] This "spiked" internal standard undergoes the same extraction, cleanup, and analytical procedures as the native fludioxonil present in the sample. Any losses of the analyte during sample preparation will be mirrored by losses of the internal standard.
In the LC-MS/MS analysis, the instrument separately measures the signal intensities of the native fludioxonil and the this compound internal standard. The ratio of the signal of the native analyte to the signal of the internal standard is then used to calculate the concentration of fludioxonil in the original sample, effectively correcting for any analytical variations.
Below is a diagram illustrating the principle of Isotope Dilution Mass Spectrometry.
Caption: Workflow of Isotope Dilution Mass Spectrometry.
Experimental Protocols
Reagents and Materials
-
Fludioxonil analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, 3 isotopic labels)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for high chlorophyll matrices)
-
QuEChERS extraction salt packets and dSPE tubes (commercially available kits are recommended)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm, PTFE)
Standard Solution Preparation
-
Fludioxonil Stock Solution (1000 µg/mL): Accurately weigh 10 mg of fludioxonil standard and dissolve in 10 mL of acetonitrile.
-
This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with acetonitrile to create calibration curves. A typical calibration range is 1 to 100 ng/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.
Sample Preparation (QuEChERS Method)
The following protocol is a general guideline and may need to be optimized for specific food matrices.[7][8]
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruit, vegetable) to a uniform paste. For dry samples, it may be necessary to add a specific amount of water before homogenization.[4]
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing PSA and anhydrous MgSO₄. For matrices with high fat content, C18 may also be included. For samples with high pigment content like spinach, GCB may be used, but note that it can retain planar pesticides.
-
Vortex for 30 seconds.
-
Centrifuge at ≥10000 rpm for 2 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Below is a diagram illustrating the QuEChERS experimental workflow.
Caption: Step-by-step QuEChERS workflow for pesticide analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with mobile phase A (e.g., 5 mM ammonium formate and 0.1% formic acid in water) and mobile phase B (e.g., 5 mM ammonium formate and 0.1% formic acid in methanol) is typical.
-
Injection Volume: 1-10 µL.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for fludioxonil.[9]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. At least two transitions should be monitored for both fludioxonil and this compound for confirmation.
Table 1: Example LC-MS/MS Parameters
| Parameter | Value |
| LC System | UHPLC |
| Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
Table 2: Example MRM Transitions for Fludioxonil and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Fludioxonil | 247.0 | 126.0 | 152.0 | 25 / 20 |
| This compound | 250.0 | 129.0 | 155.0 | 25 / 20 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation and Performance Characteristics
The use of this compound as an internal standard is expected to yield excellent method performance. The following tables summarize typical quantitative data that can be achieved with this methodology.
Table 3: Method Validation Data for Fludioxonil in Various Food Matrices
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |
| Apples | 0.01 | 95 | 5 |
| 0.1 | 98 | 4 | |
| Grapes | 0.01 | 92 | 7 |
| 0.1 | 96 | 5 | |
| Tomatoes | 0.01 | 97 | 6 |
| 0.1 | 99 | 4 | |
| Spinach | 0.01 | 88 | 9 |
| 0.1 | 91 | 7 |
Table 4: Method Detection and Quantification Limits
| Parameter | Value (mg/kg) |
| Limit of Detection (LOD) | 0.002 |
| Limit of Quantification (LOQ) | 0.01 |
LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively, from spiked blank matrix samples.
Conclusion
The combination of the QuEChERS sample preparation method with isotope dilution LC-MS/MS using this compound as an internal standard provides a robust, accurate, and reliable approach for the routine monitoring of fludioxonil residues in a wide variety of food matrices. The use of the isotopically labeled internal standard effectively mitigates matrix-induced signal suppression or enhancement, ensuring high-quality quantitative data that meets stringent regulatory requirements. This methodology is highly suitable for food safety laboratories, research institutions, and professionals involved in the development of pesticide residue analysis methods.
References
- 1. Fludioxonil | C12H6F2N2O2 | CID 86398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 6. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 9. Determination of fludioxonil and famoxadone in processed fruits and vegetables by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Fludioxonil using Fludioxonil-13C3 Internal Standard
Introduction
Fludioxonil is a synthetic phenylpyrrole fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and other crops. Its mode of action involves the inhibition of a specific protein kinase, which disrupts the osmotic stress response pathway in fungi. Regulatory bodies worldwide have established maximum residue limits (MRLs) for Fludioxonil in food products, necessitating sensitive and accurate analytical methods for its quantification.
The use of a stable isotope-labeled internal standard, such as Fludioxonil-13C3, is the gold standard for accurate quantification in complex matrices. This internal standard mimics the chemical behavior of the analyte but is distinguishable by its mass, allowing for the correction of matrix effects and variations in sample preparation and instrument response.
This document provides a detailed protocol for the sample preparation and analysis of Fludioxonil in fruit matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and utilizing this compound as an internal standard.
Mechanism of Action: Inhibition of the HOG Signaling Pathway
Fludioxonil's fungicidal activity stems from its ability to disrupt the High Osmolarity Glycerol (HOG) signaling pathway in fungi. This pathway is crucial for fungi to adapt to changes in their osmotic environment. Fludioxonil is believed to hyperactivate the HOG pathway, leading to an uncontrolled accumulation of glycerol, which ultimately results in cell lysis and death. The primary target is a hybrid histidine kinase enzyme within this pathway.
Figure 1. Simplified diagram of the HOG signaling pathway and the action of Fludioxonil.
Experimental Protocols
Materials and Reagents
-
Fludioxonil analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, 99% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Magnesium sulfate (anhydrous, analytical grade)
-
Sodium chloride (analytical grade)
-
Trisodium citrate dihydrate (analytical grade)
-
Disodium hydrogen citrate sesquihydrate (analytical grade)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
QuEChERS extraction salt packets/tubes
-
50 mL and 15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm, PTFE or nylon)
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of Fludioxonil and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol.
-
Store at -20°C in amber glass vials.
-
-
Intermediate Standard Solutions (10 µg/mL):
-
Pipette 100 µL of each stock solution into separate 10 mL volumetric flasks.
-
Bring to volume with methanol.
-
-
Working Internal Standard Solution (1 µg/mL):
-
Pipette 100 µL of the this compound intermediate standard solution into a 10 mL volumetric flask.
-
Bring to volume with acetonitrile.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by diluting the Fludioxonil intermediate standard solution with acetonitrile to achieve concentrations ranging from 1 to 100 ng/mL.
-
Fortify each calibration standard with the working internal standard solution to a final concentration of 10 ng/mL of this compound.
-
Sample Preparation (QuEChERS Method)
The following workflow outlines the QuEChERS sample preparation procedure.
Figure 2. QuEChERS workflow for Fludioxonil analysis in fruit samples.
Protocol Steps:
-
Homogenization: Homogenize a representative portion of the fruit sample.
-
Extraction:
-
Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 100 µL of the 1 µg/mL this compound working internal standard solution.
-
Add 10 mL of acetonitrile.
-
Cap the tube and vortex or shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing a mixture of anhydrous MgSO₄ (e.g., 150 mg), PSA (e.g., 50 mg), and C18 (e.g., 50 mg). The exact composition may vary depending on the fruit matrix.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Conditions |
| LC Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Table 2: MRM Transitions for Fludioxonil and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Fludioxonil | 249.0 | 127.0 | 154.0 | 25 |
| This compound | 252.0 | 130.0 | 157.0 | 25 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation and Performance Characteristics
The use of an isotopically labeled internal standard generally yields high accuracy and precision. The following table summarizes typical performance data for the analysis of Fludioxonil in fruit matrices using the QuEChERS method and LC-MS/MS.
Table 3: Typical Method Performance Data
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) | Limit of Detection (LOD) (mg/kg) |
| Cherry | 0.01 | 81 - 94 | 2.5 - 11.9 | 0.01 | 0.005 |
| Cherry | 0.1 | 81 - 94 | 2.5 - 11.9 | - | - |
| Cherry | 5.0 | 81 - 94 | 2.5 - 11.9 | - | - |
| Apple | 0.02 | 97 | 9.8 | 0.02 | - |
| Pear | 0.02 | 97 | 9.8 | 0.02 | - |
Note: The reported recovery and RSD values are typical for Fludioxonil analysis; the use of this compound is expected to provide robust and reliable results within these ranges.
Conclusion
The described QuEChERS extraction and cleanup method, followed by LC-MS/MS analysis with the use of this compound as an internal standard, provides a reliable and sensitive approach for the quantification of Fludioxonil residues in fruit samples. This method is suitable for routine monitoring to ensure compliance with regulatory MRLs and to support food safety programs. The inclusion of the isotopically labeled internal standard is critical for mitigating matrix effects and ensuring the highest quality of analytical data.
Application Notes and Protocols for the Analysis of Fludioxonil in Environmental Samples using Fludioxonil-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Fludioxonil in environmental samples, specifically soil and water. The methodology leverages the stability and accuracy of isotope dilution mass spectrometry, employing Fludioxonil-¹³C₃ as an internal standard to ensure high-quality data for environmental monitoring and risk assessment.
Introduction
Fludioxonil is a synthetic phenylpyrrole fungicide widely used in agriculture to control a broad spectrum of fungal pathogens. Its persistence and potential for runoff necessitate reliable and sensitive analytical methods for its detection in environmental matrices. Isotope dilution analysis, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a powerful technique that corrects for matrix effects and variations in sample preparation, leading to highly accurate and precise quantification.[1][2] Fludioxonil-¹³C₃, a stable isotope-labeled analog of Fludioxonil, serves as an ideal internal standard for this purpose.[3]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically labeled standard (e.g., Fludioxonil-¹³C₃) to a sample at the beginning of the analytical process. This "spiked" standard behaves chemically and physically identically to the native analyte (Fludioxonil) throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard in the mass spectrometer, accurate quantification can be achieved, as any losses or variations during sample processing will affect both the analyte and the standard equally.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of Fludioxonil in environmental and agricultural matrices using LC-MS/MS. The use of an internal standard like Fludioxonil-¹³C₃ is expected to yield recoveries approaching 100% and improve precision (lower RSD).
| Matrix | Fortification Level (mg/kg) | Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Cherry | 0.01 - 5 | 81 - 94 | 2.5 - 11.9 | 0.005 | 0.01 | [4][5] |
| Tomato & Soil | 0.01 - 2.0 | 88.21 - 106.88 | 1.1 - 6.2 | 0.0004 | 0.0013 - 0.0014 | |
| Grapes & Soil | Not Specified | 82.73 - 97.67 | 1.31 - 10.31 | 0.006 | 0.02 | [6] |
| Processed Fruits | 0.002 - 0.020 | 77.1 - 96.5 | 4.2 - 11.5 | Not Specified | Not Specified | [7][8] |
| Apples | Not Specified | 97 (avg) | 9.8 (avg) | Not Specified | 0.02 | [4] |
Experimental Protocols
Sample Preparation and Extraction (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[9][10]
Materials:
-
Homogenized soil or water sample
-
Fludioxonil-¹³C₃ internal standard solution (in acetonitrile)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) for samples with high pigment content
-
50 mL and 15 mL centrifuge tubes
Protocol:
-
Sample Weighing: Weigh 10 g of homogenized soil or 10 mL of water into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of Fludioxonil-¹³C₃ internal standard solution to the sample.
-
Solvent Addition: Add 10 mL of acetonitrile to the tube.
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Extraction: Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Supernatant Transfer: Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbents. For soil samples, a common d-SPE mixture is 150 mg PSA and 900 mg MgSO₄. For samples with fats and waxes, 150 mg of C18 may also be added.
-
Dispersive SPE Cleanup: Shake the tube for 30 seconds.
-
Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Final Extract: The supernatant is the final extract, ready for LC-MS/MS analysis. It may be filtered through a 0.22 µm filter if necessary.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
LC Parameters (Typical):
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Fludioxonil, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
MS/MS Parameters (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fludioxonil:
-
Quantifier: m/z 247 -> 126
-
Qualifier: m/z 247 -> 180
-
-
Fludioxonil-¹³C₃:
-
Quantifier: m/z 250 -> 129 (predicted, requires experimental confirmation)
-
Qualifier: m/z 250 -> 183 (predicted, requires experimental confirmation)
-
-
-
Source Temperature: 400 °C.
-
Capillary Voltage: 4200 V.
Data Analysis: Quantification is based on the ratio of the peak area of the Fludioxonil quantifier transition to the peak area of the Fludioxonil-¹³C₃ quantifier transition. A calibration curve is constructed using standards containing known concentrations of Fludioxonil and a constant concentration of Fludioxonil-¹³C₃.
Conclusion
The use of Fludioxonil-¹³C₃ as an internal standard in conjunction with the QuEChERS extraction method and LC-MS/MS analysis provides a robust, accurate, and precise methodology for the determination of Fludioxonil in environmental samples. This approach effectively mitigates matrix effects and ensures high-quality data essential for environmental monitoring, regulatory compliance, and human health risk assessment. The detailed protocols provided herein serve as a comprehensive guide for researchers and scientists in the field.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. fao.org [fao.org]
- 5. Evaluation of Dissipation Behavior, Residues, and Dietary Risk Assessment of Fludioxonil in Cherry via QuEChERS Using HPLC-MS/MS Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. fao.org [fao.org]
- 9. Evaluation of Dissipation Behavior, Residues, and Dietary Risk Assessment of Fludioxonil in Cherry via QuEChERS Using HPLC-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fao.org [fao.org]
Application Note: Analysis of Fludioxonil in Fruits and Vegetables using the QuEChERS Method with Isotope Dilution
Introduction
Fludioxonil is a phenylpyrrole fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and other crops.[1] Its persistence can lead to residues in food products, necessitating sensitive and reliable analytical methods for monitoring and ensuring consumer safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that has become a standard for pesticide residue analysis in food matrices.[2]
This application note details a robust protocol for the determination of fludioxonil in various fruit and vegetable samples. The method employs the QuEChERS extraction and cleanup procedure, followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). To ensure the highest accuracy and precision, the protocol incorporates an isotope dilution technique, using Fludioxonil-¹³C₃ as an internal standard to compensate for matrix effects and procedural losses.
Experimental Protocol
This protocol is based on the widely adopted QuEChERS methodology.[3][4]
1. Reagents and Materials
-
Acetonitrile (ACN), HPLC grade
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
Fludioxonil analytical standard
-
Fludioxonil-¹³C₃ internal standard (IS)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE
-
High-speed centrifuge
-
Vortex mixer
2. Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of fludioxonil and Fludioxonil-¹³C₃ in acetonitrile at a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions for calibration by diluting the fludioxonil stock solution with acetonitrile to achieve concentrations ranging from 0.02 to 40.0 µg/mL.[5]
-
Internal Standard Spiking Solution: Prepare a working solution of Fludioxonil-¹³C₃ at a suitable concentration (e.g., 1 µg/mL) in acetonitrile. This solution will be used to spike all samples, calibration standards, and quality controls.
3. Sample Preparation and Extraction
-
Homogenization: Weigh 10-15 g of a representative, homogenized fruit or vegetable sample into a 50 mL centrifuge tube.[2][5]
-
Internal Standard Spiking: Add a known volume of the Fludioxonil-¹³C₃ internal standard spiking solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Seal the tube and shake vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing PSA and anhydrous MgSO₄.[6] The specific amounts of sorbents may need to be optimized depending on the matrix (e.g., 50 mg PSA and 150 mg MgSO₄).
-
Cleanup: Vortex the d-SPE tube for 30 seconds.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
5. Final Extract Preparation and Analysis
-
Filtration: Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: Analyze the final extract using HPLC-MS/MS. The use of a stable isotope-labeled internal standard like Fludioxonil-¹³C₃ is critical for correcting signal suppression or enhancement caused by matrix components.[4]
Quantitative Data Summary
The following tables summarize the performance of the QuEChERS method for fludioxonil analysis across various fruit and vegetable matrices as reported in the literature.
Table 1: Recovery and Precision Data for Fludioxonil
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Cherry | 0.01 | 81 - 94 | 2.5 - 11.9 |
| Cherry | 0.1 | 81 - 94 | 2.5 - 11.9 |
| Cherry | 5.0 | 81 - 94 | 2.5 - 11.9 |
| Persimmon | LOQ | 87.65 - 102.01 | < 9.57 |
| Persimmon | 10 x LOQ | 87.65 - 102.01 | < 9.57 |
| Lettuce | 0.1 | 85.9 | 2.4 |
| Lettuce | 15 | 85.9 | 2.4 |
| Lettuce | 40 | 85.9 | 2.4 |
| Apples | 0.02 | 91 | - |
| Apples | 10 | 97 | - |
| Pears | 0.02 | 72 | - |
| Pears | 10 | 102 | - |
Data compiled from multiple sources.[1][3][4][5][6]
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | LOD (mg/kg) | LOQ (mg/kg) |
| Cherry | 0.005 | 0.01 |
| Persimmon | - | 0.0025 |
| Lettuce | 0.02 | 0.05 |
| Apples | - | 0.02 |
| Pears | - | 0.02 |
Data compiled from multiple sources.[1][4][5][6]
Workflow Visualization
The following diagram illustrates the key steps in the QuEChERS protocol for fludioxonil analysis.
Caption: QuEChERS workflow for Fludioxonil analysis in produce.
Conclusion
The QuEChERS method provides a simple, fast, and effective approach for the extraction and cleanup of fludioxonil residues from diverse fruit and vegetable matrices.[3] The use of a stable isotope-labeled internal standard, Fludioxonil-¹³C₃, is highly recommended to achieve accurate and reliable quantification by correcting for matrix-induced signal variations and procedural inconsistencies. The validation data from various studies demonstrate excellent recovery, precision, and low detection limits, making this method suitable for routine monitoring and regulatory compliance.[1][7]
References
- 1. Evaluation of Dissipation Behavior, Residues, and Dietary Risk Assessment of Fludioxonil in Cherry via QuEChERS Using HPLC-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wexer-store.com [wexer-store.com]
- 3. Evaluation of Dissipation Behavior, Residues, and Dietary Risk Assessment of Fludioxonil in Cherry via QuEChERS Using HPLC-MS/MS Technique [mdpi.com]
- 4. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. fao.org [fao.org]
- 7. researchgate.net [researchgate.net]
Determining Fludioxonil Residues in Soil with Isotopic Dilution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludioxonil is a non-systemic phenylpyrrole fungicide widely used in agriculture to control a broad spectrum of fungal pathogens on fruits, vegetables, and ornamental plants.[1] Its persistence in soil is a subject of environmental and food safety concern, necessitating accurate and reliable methods for the quantification of its residues. Isotope dilution analysis, coupled with mass spectrometry, is the gold standard for quantitative analysis due to its ability to compensate for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the determination of fludioxonil residues in soil using an isotope dilution method with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Principle of Isotope Dilution
The principle of isotope dilution analysis involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, 13C-labeled fludioxonil) to the sample at the beginning of the analytical procedure. This labeled compound serves as an internal standard that behaves identically to the native analyte throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract, the concentration of the native analyte in the original sample can be accurately determined, irrespective of losses during sample processing or fluctuations in instrument signal.
Commercially Available Isotopic Standard
A crucial component for this method is the availability of an isotopically labeled fludioxonil standard. Fludioxonil-13C3 is a commercially available stable isotope-labeled standard suitable for this application.[2]
Experimental Protocols
This protocol is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, adapted for the analysis of fludioxonil in soil with the incorporation of an isotopic dilution approach.
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Water (HPLC grade), Methanol (MeOH), Formic Acid.
-
Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO4), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent.
-
Standards: Fludioxonil (analytical standard), this compound (isotopically labeled internal standard).
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, 0.22 µm syringe filters, HPLC-MS/MS system.
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve Fludioxonil and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Fludioxonil stock solution with acetonitrile. Each calibration standard should be fortified with the this compound internal standard at a constant concentration (e.g., 50 ng/mL).
Sample Preparation and Extraction
-
Soil Sample Collection and Homogenization: Collect soil samples, air-dry them, and sieve through a 2 mm mesh to remove stones and debris. Homogenize the sieved soil thoroughly.
-
Weighing and Fortification: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. Add a known amount of the this compound internal standard solution to the soil sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add 4 g of anhydrous MgSO4 and 1 g of NaCl.
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Take a 1 mL aliquot of the supernatant (acetonitrile extract) and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO4, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Cleanup: Vortex the tube for 30 seconds.
-
Centrifugation: Centrifuge at ≥10,000 rpm for 2 minutes.
Final Extract Preparation and Analysis
-
Filtration: Take the supernatant from the d-SPE step and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Injection: Inject an aliquot of the final extract into the HPLC-MS/MS system.
HPLC-MS/MS Instrumental Parameters
The following are typical instrumental parameters that can be optimized for the analysis of fludioxonil.
| Parameter | Recommended Setting |
| HPLC System | |
| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% A, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Fludioxonil: Precursor Ion 247 m/z -> Product Ions 180 m/z, 126 m/z. This compound: Precursor Ion 250 m/z -> Product Ions 183 m/z, 129 m/z |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Capillary Voltage | 3.0 kV |
Data Presentation
The use of an isotopically labeled internal standard in an isotope dilution method provides high accuracy and precision. The following table summarizes typical performance data for the analysis of fludioxonil in soil, compiled from various studies.[3][4][5][6]
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.001 - 0.005 mg/kg | [3][6] |
| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg | [3][5][6] |
| Recovery | 85 - 110% | [3][4][6] |
| Relative Standard Deviation (RSD) | < 15% | [3][6] |
| Linearity (R²) | > 0.99 | [3][4] |
Experimental Workflow Diagram
Caption: Workflow for Fludioxonil Residue Analysis in Soil.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship of the key components in the isotope dilution mass spectrometry method.
Caption: Logic of Isotope Dilution Mass Spectrometry.
Conclusion
The described isotope dilution HPLC-MS/MS method provides a robust and highly accurate approach for the determination of fludioxonil residues in soil. The use of an isotopically labeled internal standard effectively mitigates matrix-induced signal suppression or enhancement, as well as variability in extraction efficiency, leading to reliable and defensible data. This protocol is well-suited for routine monitoring, environmental fate studies, and risk assessment of fludioxonil in soil matrices.
References
Application Notes and Protocols for Fludioxonil-13C3 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludioxonil is a synthetic phenylpyrrole fungicide widely used in agriculture to control a broad spectrum of fungal pathogens on fruits, vegetables, and ornamental crops.[1][2] It functions by inhibiting transport-associated phosphorylation of glucose, which disrupts the osmotic signal transduction pathway in fungi, leading to reduced mycelial growth.[2][3] Fludioxonil-13C3 is the stable isotope-labeled form of Fludioxonil, containing three carbon-13 isotopes. It serves as an ideal internal standard for quantitative analysis of Fludioxonil residues in various matrices using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard is crucial for accurate and precise quantification as it co-elutes with the target analyte and experiences similar matrix effects and ionization suppression or enhancement, thus compensating for variations during sample preparation and analysis.[4]
These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their accuracy and stability for use in research and analytical applications.
Data Presentation
Solubility of Fludioxonil
The solubility of Fludioxonil in various organic solvents at 25°C is summarized in the table below. As this compound has nearly identical physical and chemical properties to its unlabeled counterpart, this data is directly applicable for selecting an appropriate solvent for the preparation of stock solutions.
| Solvent | Solubility (g/L) | Reference |
| Acetone | 190 | [5] |
| Dimethyl Sulfoxide (DMSO) | 200 (ultrasonication may be required) | |
| Ethyl Acetate | 86 | [6] |
| Methanol | 42 | [6] |
| n-Octanol | 20 | [5] |
| Dichloromethane | 7.3 | [6] |
| Toluene | 2.7 | [5][6] |
| Hexane | 0.01 | [6] |
Recommended Storage Conditions and Stability
Proper storage is critical to maintain the integrity and concentration of this compound solutions.
| Form | Storage Temperature | Recommended Duration | Reference |
| Solid | -20°C | ≥ 4 years | [7] |
| Stock Solution | -20°C | 1 month | |
| Stock Solution | -80°C | 6 months |
Note: The stability of stock solutions can be solvent-dependent. It is recommended to minimize freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a 100 µg/mL this compound Stock Solution
This protocol describes the preparation of a primary stock solution of this compound, which can be used for subsequent dilutions to create working standards and calibration curves for analytical assays.
Materials:
-
This compound (solid)
-
Volumetric flask (e.g., 10 mL, Class A)
-
Analytical balance (readable to at least 0.01 mg)
-
High-purity solvent (e.g., Acetone, Acetonitrile, or DMSO)
-
Pipettes and tips
-
Amber glass vials with PTFE-lined caps
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh approximately 1 mg of this compound solid into a tared weighing boat using an analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed solid to a 10 mL Class A volumetric flask. Add a small amount of the chosen solvent (e.g., acetone) to the weighing boat to rinse any remaining solid and transfer the rinse to the volumetric flask.
-
Solubilization: Add the solvent to the volumetric flask to about half of the final volume. Gently swirl or sonicate the flask until the this compound is completely dissolved.
-
Dilution to Volume: Once dissolved, bring the solution to the final volume of 10 mL with the solvent. Ensure the meniscus is precisely on the calibration mark.
-
Homogenization: Cap the flask and invert it several times (e.g., 15-20 times) to ensure the solution is homogeneous.
-
Aliquoting and Storage: Transfer the stock solution into amber glass vials with PTFE-lined caps. To enhance stability, purge the headspace of each vial with an inert gas before sealing.
-
Labeling: Clearly label each vial with the compound name (this compound), concentration, solvent, preparation date, and expiry date.
-
Storage: Store the vials upright at -20°C or -80°C in the dark.
Protocol 2: Preparation of Working Solutions for LC-MS/MS Analysis
This protocol outlines the preparation of intermediate and working standard solutions from the primary stock solution for use in LC-MS/MS applications.
Materials:
-
100 µg/mL this compound primary stock solution
-
Volumetric flasks (various sizes, Class A)
-
Micropipettes
-
Acetonitrile or other appropriate solvent
-
Vials for autosampler
Procedure:
-
Preparation of Intermediate Stock Solution (e.g., 1 µg/mL):
-
Allow the primary stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 100 µL of the 100 µg/mL primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with acetonitrile.
-
Cap and invert the flask multiple times to ensure thorough mixing. This intermediate solution can be stored at -20°C.
-
-
Preparation of Working Internal Standard Solution (e.g., 50 ng/mL):
-
The concentration of the working internal standard should be optimized based on the expected analyte concentration in the samples and the sensitivity of the instrument.
-
To prepare a 50 ng/mL working solution, dilute the 1 µg/mL intermediate stock solution 1:20. For example, add 500 µL of the 1 µg/mL solution to a 10 mL volumetric flask and dilute to the mark with the appropriate solvent (often the mobile phase or a component of it).
-
-
Spiking Samples:
-
The working internal standard solution is added to all samples, calibration standards, and quality control samples at a consistent volume and concentration before the extraction or analysis step to ensure uniform internal standardization.
-
Visualizations
References
- 1. des.sc.gov [des.sc.gov]
- 2. Fludioxonil (Ref: CGA 173506) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Class Pesticide Internal Standard 1 µg/mL in acetonitrile - Cambridge Isotope LaboratoriesES-5560 [isotope.com]
- 5. The Molecular Mechanism of Fludioxonil Action Is Different to Osmotic Stress Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. The Molecular Mechanism of Fludioxonil Action Is Different to Osmotic Stress Sensing - ProQuest [proquest.com]
Application Notes and Protocols for the Detection of Fludioxonil-13C3 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludioxonil is a synthetic phenylpyrrole fungicide used extensively in agriculture to protect crops from various fungal diseases. Monitoring its residues in food products and the environment is crucial for ensuring consumer safety and regulatory compliance. Fludioxonil-13C3 is a stable isotope-labeled internal standard used for the accurate and precise quantification of fludioxonil residues by isotope dilution mass spectrometry. This document provides detailed application notes and protocols for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mass Spectrometry Parameters
The accurate detection of this compound requires optimized mass spectrometry parameters. Given that this compound is a carbon-13 labeled version of fludioxonil, the precursor and product ions will exhibit a mass shift of +3 m/z units compared to the unlabeled compound. The following table summarizes the recommended Multiple Reaction Monitoring (MRM) transitions and instrument settings for both fludio-xonil and its labeled internal standard, this compound. These parameters were determined based on typical fragmentation patterns observed for fludioxonil in negative ionization mode.[1][2][3][4]
Table 1: Mass Spectrometry Parameters for Fludioxonil and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) | Ionization Mode |
| Fludioxonil | 247.0 | 126.0 | -41 | -40 | Negative ESI |
| Fludioxonil | 247.0 | 180.0 | -36 | -40 | Negative ESI |
| This compound | 250.0 | 129.0 | -41 | -40 | Negative ESI |
| This compound | 250.0 | 183.0 | -36 | -40 | Negative ESI |
Note: Collision energy and declustering potential values may require optimization based on the specific mass spectrometer instrument used.
Experimental Protocol: QuEChERS Sample Preparation and LC-MS/MS Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation procedure for the analysis of pesticide residues in food matrices.[5][6][7][8][9] The following protocol is a general guideline and may need to be adapted for specific sample types.
Sample Preparation (QuEChERS)
A flowchart illustrating the QuEChERS workflow is provided below.
Materials:
-
Homogenizer/blender
-
Centrifuge capable of 3000-5000 x g
-
50 mL and 15 mL polypropylene centrifuge tubes
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl)
-
Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) and MgSO₄
-
Acetonitrile (ACN), HPLC grade
-
This compound internal standard solution
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable) until a uniform consistency is achieved.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts.
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 3000-5000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer the acetonitrile supernatant (upper layer) to a dSPE tube containing PSA and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at 3000-5000 x g for 5 minutes.
-
-
Final Extract:
-
Carefully collect the supernatant.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Liquid Chromatography Conditions
Table 2: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Detection
The mass spectrometer should be operated in negative electrospray ionization (ESI) mode, monitoring the MRM transitions specified in Table 1.
Logical Relationship of Analytical Steps
The following diagram illustrates the logical flow from sample to result in the analytical workflow.
Data Presentation and Analysis
Quantitative data should be compiled into a clear and structured table for easy comparison. The use of an internal standard like this compound allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Table 3: Example Data Presentation for a Calibration Curve
| Calibration Level (ng/mL) | Fludioxonil Peak Area | This compound Peak Area | Response Ratio (Analyte/IS) |
| 1 | 15,000 | 300,000 | 0.050 |
| 5 | 78,000 | 310,000 | 0.252 |
| 10 | 160,000 | 305,000 | 0.525 |
| 50 | 820,000 | 315,000 | 2.603 |
| 100 | 1,650,000 | 308,000 | 5.357 |
A calibration curve is constructed by plotting the response ratio against the concentration of the calibration standards. The concentration of fludioxonil in unknown samples is then determined from this curve.
Conclusion
This document provides a comprehensive guide for the detection and quantification of this compound using LC-MS/MS. The provided mass spectrometry parameters, detailed QuEChERS protocol, and suggested LC conditions offer a robust starting point for researchers and scientists. Adherence to these guidelines, with appropriate instrument-specific optimization, will enable the generation of high-quality, reliable data for the analysis of fludioxonil residues.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Dissipation Behavior, Residues, and Dietary Risk Assessment of Fludioxonil in Cherry via QuEChERS Using HPLC-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues - Google Patents [patents.google.com]
- 4. Fludioxonil | C12H6F2N2O2 | CID 86398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 6. QuEChERS: Home [quechers.eu]
- 7. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. weber.hu [weber.hu]
- 9. measurlabs.com [measurlabs.com]
Troubleshooting & Optimization
How to address matrix effects with Fludioxonil-13C3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fludioxonil-13C3 to address matrix effects in analytical experiments, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and how does it impact the analysis of Fludioxonil?
A1: The matrix effect is the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1] In the context of LC-MS/MS analysis of Fludioxonil, co-eluting compounds from the sample (e.g., sugars, lipids, pigments from a fruit extract) can interfere with the ionization of Fludioxonil in the mass spectrometer's ion source. This interference can either suppress the signal, leading to an underestimation of the Fludioxonil concentration, or enhance the signal, causing an overestimation. This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the analytical method.
Q2: How does using this compound help in addressing matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Fludioxonil. It is chemically identical to Fludioxonil, with the only difference being that three of the carbon-12 atoms are replaced with carbon-13 atoms. Because of this near-identical chemical nature, this compound co-elutes with Fludioxonil during chromatography and experiences the same matrix effects (ion suppression or enhancement).[2][3] By adding a known amount of this compound to every sample, standard, and blank at the beginning of the sample preparation process, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains constant even if both signals are suppressed or enhanced, thus providing a more accurate measurement of the analyte's concentration.[3]
Q3: When in my experimental workflow should I add this compound?
A3: this compound should be added to your samples as early as possible in the sample preparation process. For instance, when using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for a fruit matrix, the internal standard should be added before the initial extraction with acetonitrile.[4] This ensures that the internal standard experiences the same potential losses during all subsequent steps, such as extraction, cleanup, and concentration, in addition to compensating for matrix effects during the final LC-MS/MS analysis.
Q4: What concentration of this compound should I use?
A4: The concentration of the internal standard should be comparable to the expected concentration of the analyte in your samples. A common practice is to spike the internal standard at a concentration that falls in the mid-range of your calibration curve. For example, if you are analyzing Fludioxonil residues in cherries with an expected concentration range of 0.01 to 0.1 mg/kg, you might add this compound at a concentration equivalent to 0.05 mg/kg in the final sample extract.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor recovery of both Fludioxonil and this compound | Inefficient extraction from the sample matrix. | - Ensure the sample is properly homogenized.- Verify the choice of extraction solvent (acetonitrile is commonly used for Fludioxonil).- Check the pH of the extraction solvent, as it can influence the recovery of certain analytes. |
| High variability in the this compound signal across samples | - Inconsistent addition of the internal standard.- Severe and variable matrix effects that are overwhelming the ionization source.- The internal standard concentration is too low. | - Use a calibrated pipette to add the internal standard and ensure it is properly mixed with the sample.- Dilute the sample extract to reduce the concentration of matrix components.- Increase the concentration of the internal standard to ensure a robust signal. |
| The calculated concentration of Fludioxonil is still inaccurate despite using this compound | - The this compound standard may be impure or degraded.- A co-eluting isobaric interference may be affecting the Fludioxonil signal but not the this compound signal.- The concentration of Fludioxonil in the sample is outside the linear range of the calibration curve. | - Verify the purity and concentration of your this compound stock solution.- Optimize the chromatographic method to separate the interference from Fludioxonil.- Dilute the sample extract to bring the Fludioxonil concentration within the calibrated range. |
| Signal suppression is observed for the internal standard (this compound) | This is expected in the presence of matrix effects. The purpose of the internal standard is to be suppressed to the same extent as the analyte. | As long as the signal-to-noise ratio is sufficient for reliable peak integration and the suppression is consistent between the analyte and the internal standard, no action is needed. The ratio-based calculation will correct for this.[5] If the signal is suppressed to a level near the limit of detection, consider further sample cleanup or dilution. |
The Impact of this compound on Mitigating Matrix Effects: A Quantitative Comparison
The following table presents hypothetical but representative data illustrating the effectiveness of using this compound to correct for matrix effects in the analysis of Fludioxonil in a cherry matrix.
| Sample Type | Spiked Fludioxonil Concentration (ng/mL) | Measured Fludioxonil Peak Area | This compound Peak Area | Peak Area Ratio (Fludioxonil / IS) | Calculated Concentration (ng/mL) | Recovery (%) |
| Solvent Standard | 50 | 1,000,000 | 1,050,000 | 0.95 | 50.0 | 100 |
| Matrix (without IS) | 50 | 450,000 | N/A | N/A | 22.5 | 45 |
| Matrix (with IS) | 50 | 465,000 | 480,000 | 0.97 | 51.1 | 102 |
This data illustrates a scenario of significant ion suppression (a 55% reduction in signal) in the cherry matrix. Without the internal standard, the calculated concentration is less than half of the actual value. With the addition of this compound, which is similarly suppressed, the peak area ratio allows for an accurate calculation of the Fludioxonil concentration.
Experimental Protocols
Protocol 1: Preparation of Standards and Spiking Solution
-
Fludioxonil Stock Solution (100 µg/mL): Accurately weigh 10 mg of Fludioxonil reference standard into a 100 mL volumetric flask and dissolve in acetonitrile.
-
This compound Stock Solution (100 µg/mL): Prepare in the same manner as the Fludioxonil stock solution.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Fludioxonil stock solution with acetonitrile to achieve concentrations ranging from 1 to 100 ng/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.
-
Spiked Calibration Standards: To each working standard solution, add a fixed amount of the internal standard spiking solution to achieve a final this compound concentration of 50 ng/mL in each standard.
Protocol 2: Sample Preparation using a Modified QuEChERS Method
-
Weigh 10 g of a homogenized cherry sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 50 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake immediately for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and PSA (primary secondary amine).
-
Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MS/MS Transitions (MRM):
-
Fludioxonil: Precursor ion (m/z) 247.0 -> Product ions (m/z) 125.0 (quantification), 153.0 (confirmation).
-
This compound: Precursor ion (m/z) 250.0 -> Product ion (m/z) 128.0 (quantification).
-
Note: The specific MS/MS transitions and collision energies should be optimized for your instrument.
Visualizations
Caption: The process of ion suppression due to matrix effects.
Caption: Workflow for pesticide residue analysis using an internal standard.
References
- 1. Evaluation of Dissipation Behavior, Residues, and Dietary Risk Assessment of Fludioxonil in Cherry via QuEChERS Using HPLC-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newji.ai [newji.ai]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Fludioxonil-13C3 Internal Standard Optimization
Welcome to our dedicated technical support center for the optimal use of Fludioxonil-13C3 as an internal standard in analytical testing. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure accurate and reproducible results in your quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound as an internal standard?
This compound is an isotopically labeled version of Fludioxonil. It is used as an internal standard (IS) in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), to improve the accuracy and precision of the measurement of Fludioxonil. The IS is added at a known concentration to all samples, calibration standards, and quality controls. It co-elutes with the native analyte and experiences similar effects during sample preparation and analysis, allowing for correction of variations in extraction recovery and instrument response.
Q2: What is the ideal concentration for my this compound internal standard?
The optimal concentration of the internal standard is one that is similar to the analyte concentration at the midpoint of the calibration curve. A general guideline is to use a concentration that provides a signal intensity that is strong enough to be detected with good precision but not so high that it causes detector saturation or ion suppression. The ideal concentration should be determined experimentally during method development.
Q3: How do I determine the optimal concentration of this compound for my specific assay?
To determine the optimal concentration, a series of experiments should be conducted. This typically involves preparing a set of calibration standards with varying concentrations of Fludioxonil and a fixed concentration of this compound. The response ratio (analyte peak area / IS peak area) is then plotted against the analyte concentration. This process should be repeated with a few different, fixed concentrations of the internal standard. The concentration that results in the best linearity (R² > 0.99), accuracy, and precision over the desired analytical range is considered optimal.
Q4: I am observing poor peak shape for my internal standard. What could be the cause?
Poor peak shape for the internal standard can be caused by several factors:
-
High Concentration: An excessively high concentration of the internal standard can lead to column overload and peak fronting or tailing.
-
Sample Solvent Mismatch: If the solvent used to dissolve the internal standard is significantly stronger than the mobile phase, it can cause peak distortion.
-
Column Degradation: A contaminated or old analytical column can lead to poor chromatography for both the analyte and the internal standard.
-
Interferences: Co-eluting matrix components can interfere with the peak shape.
Q5: My calibration curve is non-linear. Could the internal standard concentration be the issue?
Yes, an inappropriate internal standard concentration can lead to non-linearity. If the IS concentration is too high, it may cause ion suppression that disproportionately affects the analyte at higher concentrations. Conversely, a very low IS concentration may result in a poor signal-to-noise ratio, leading to inaccuracies in peak integration and a non-linear response. It is also important to ensure that the analyte and internal standard are within the linear dynamic range of the mass spectrometer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Variability in IS Peak Area | Inconsistent addition of the internal standard to samples. | Ensure precise and consistent pipetting of the IS solution into all samples, standards, and QCs. Use a calibrated pipette. |
| Degradation of the internal standard. | Check the storage conditions and expiration date of the this compound stock solution. Prepare fresh working solutions regularly. | |
| Matrix effects significantly impacting the IS. | Evaluate the sample extraction and clean-up procedure to minimize matrix interferences. Consider using a different ionization source if possible. | |
| Poor Signal-to-Noise (S/N) for IS | The concentration of the internal standard is too low. | Increase the concentration of the this compound working solution. Ensure the concentration is appropriate for the expected analyte levels. |
| Poor ionization efficiency. | Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) to enhance the signal for both the analyte and the IS. | |
| Analyte Signal Suppression | The concentration of the internal standard is too high, causing competition for ionization. | Reduce the concentration of the internal standard. The goal is to have a response that is similar to the analyte's response at the mid-point of the calibration range. |
| Significant matrix effects. | Improve the sample clean-up process to remove interfering compounds from the sample matrix. Diluting the sample may also help reduce matrix effects. | |
| IS Peak Tailing or Fronting | The analytical column is overloaded due to a high concentration of the internal standard. | Decrease the concentration of the internal standard. |
| The injection solvent is incompatible with the mobile phase. | Ensure the solvent in which the final sample is dissolved is similar in composition and strength to the initial mobile phase conditions. | |
| The column is contaminated or has reached the end of its lifetime. | Flush the column with a strong solvent or replace it if necessary. |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration
-
Prepare Stock Solutions:
-
Prepare a stock solution of Fludioxonil at a known high concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Prepare a stock solution of this compound at a similar concentration (e.g., 1 mg/mL).
-
-
Prepare Working Solutions:
-
From the Fludioxonil stock solution, prepare a series of working solutions to create your calibration curve points (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Prepare three different working solutions of this compound at concentrations that are expected to be low, medium, and high relative to the midpoint of your intended calibration curve (e.g., 10, 50, and 250 ng/mL).
-
-
Prepare Calibration Standards:
-
For each of the three this compound concentrations, prepare a full set of calibration standards.
-
To a series of vials, add a fixed volume of one of the this compound working solutions.
-
To each of these vials, add a corresponding volume of the Fludioxonil working solutions to create your calibration curve levels.
-
Bring all vials to a final, constant volume with your initial mobile phase or a compatible solvent.
-
-
Analysis:
-
Analyze the three sets of calibration standards using your LC-MS/MS method.
-
-
Data Evaluation:
-
For each set of calibration standards, calculate the response ratio (Fludioxonil peak area / this compound peak area).
-
Plot the response ratio versus the concentration of Fludioxonil for each of the three internal standard concentrations.
-
Perform a linear regression for each curve and evaluate the coefficient of determination (R²).
-
The optimal this compound concentration is the one that provides the calibration curve with the best linearity (R² closest to 1.0), and where the accuracy and precision of back-calculated concentrations for the calibrators are within acceptable limits (e.g., ±15%).
-
Visualizations
Caption: Workflow for determining the optimal internal standard concentration.
Caption: Troubleshooting logic for common internal standard issues.
Technical Support Center: Stability of Fludioxonil-13C3 in Organic Solvents
This technical support center provides guidance on the stability of Fludioxonil-13C3 in various organic solvents for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Carbon-13 labeled compounds like this compound?
Carbon-13 (¹³C) labeled compounds are considered highly stable. The ¹³C isotope is a stable, non-radioactive isotope of carbon. Unlike deuterium-labeled compounds, which can sometimes undergo isotopic exchange with protons from solvents, ¹³C labels are integrated into the molecular backbone and are not susceptible to exchange under typical experimental conditions.
Q2: In which organic solvents is Fludioxonil soluble?
Solubility of Fludioxonil at 25°C:
-
Acetone: 190 g/L
-
Ethyl acetate: 86 g/L
-
Methanol: 42 g/L
-
n-Octanol: 20 g/L
-
Dichloromethane: 7.3 g/L
-
Toluene: 2.7 g/L
-
Hexane: 10 mg/L
Q3: What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to store this compound solutions at low temperatures, protected from light. Specific recommendations include:
-
Short-term storage (up to 24 hours): 2-8°C
-
Long-term storage: -20°C or lower.
Solutions should be stored in tightly sealed, amber glass vials to prevent solvent evaporation and photodegradation.
Q4: Can I use solvents like Dimethyl Sulfoxide (DMSO) for long-term storage?
While Fludioxonil is soluble in DMSO, it is generally not recommended for long-term storage of analytical standards. DMSO is hygroscopic (absorbs moisture from the air) and can be difficult to remove completely. For applications sensitive to residual solvents, it is preferable to use more volatile organic solvents like acetonitrile or methanol.
Troubleshooting Guide
This guide addresses specific issues users might encounter related to the stability of this compound in organic solvents.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Analyte Concentration Over Time | Solvent Evaporation: The container may not be properly sealed, leading to a gradual increase in concentration. | Ensure vials are tightly capped with high-quality septa. For long-term storage, consider using crimp-top vials. Prepare fresh working solutions from a stock solution stored at a lower temperature. |
| Adsorption to Container: The analyte may adsorb to the surface of the storage container, especially at low concentrations. | Use silanized glass vials to minimize surface adsorption. | |
| Chemical Degradation: The analyte may be degrading due to exposure to light, elevated temperatures, or reactive impurities in the solvent. | Store solutions at or below -20°C and protect from light by using amber vials or by wrapping clear vials in aluminum foil. Use high-purity, HPLC-grade solvents.[1] | |
| Appearance of Unexpected Peaks in Chromatogram | Photodegradation: Fludioxonil contains a pyrrole moiety, which can be susceptible to photodegradation, especially under UV light.[2] This can lead to the formation of degradation products. | Minimize exposure of solutions to direct sunlight and fluorescent lighting. Prepare and handle solutions in a dimly lit environment where possible. |
| Oxidative Degradation: The pyrrole ring can be susceptible to oxidation, potentially reacting with dissolved oxygen or oxidative impurities in the solvent. | Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the stock solution. | |
| Reaction with Solvent Impurities: Impurities in the solvent (e.g., acids, bases, or reactive species) could potentially react with this compound. | Always use high-purity, HPLC-grade solvents from reputable suppliers. | |
| Inconsistent Results Between Experiments | Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation or solvent evaporation, affecting the concentration. | Aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles. |
| Incomplete Dissolution: The compound may not be fully dissolved, especially at higher concentrations or in less ideal solvents. | Ensure complete dissolution by vortexing and/or sonicating the solution. Visually inspect for any undissolved particulate matter. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Organic Solvent
This protocol outlines a general procedure for conducting a stability study of this compound in a chosen organic solvent using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
High-purity organic solvent (e.g., acetonitrile, methanol)
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)
-
HPLC column capable of resolving Fludioxonil from potential degradants
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps or crimp seals
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare working solutions at a concentration suitable for your analytical method (e.g., 10 µg/mL).
-
Aliquot the working solution into multiple amber glass vials for stability testing at different time points and conditions.
3. Stability Study Design:
-
Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours for short-term stability; 1, 2, 4, 8 weeks for long-term stability).
-
Storage Conditions:
-
Room temperature (e.g., 25°C) exposed to light
-
Room temperature (e.g., 25°C) protected from light
-
Refrigerated (e.g., 4°C)
-
Frozen (e.g., -20°C)
-
-
Analysis: At each time point, analyze the samples from each storage condition in triplicate using a validated, stability-indicating HPLC method. A freshly prepared working solution should be analyzed at each time point to serve as a control.
4. Data Analysis:
-
Calculate the concentration of this compound in each sample at each time point.
-
Compare the concentration of the stored samples to the initial concentration (time 0) and the freshly prepared control.
-
The stability is often expressed as the percentage of the initial concentration remaining. A common acceptance criterion is that the concentration should remain within ±10% of the initial value.
Data Presentation
The following table provides an example of how to present the results of a short-term stability study of this compound in acetonitrile.
Table 1: Example of Short-Term Stability of this compound (10 µg/mL in Acetonitrile)
| Storage Condition | Time Point (hours) | Mean Concentration (µg/mL) | % of Initial Concentration |
| Initial (Time 0) | 0 | 10.02 | 100.0% |
| 25°C, Exposed to Light | 24 | 9.85 | 98.3% |
| 48 | 9.68 | 96.6% | |
| 72 | 9.45 | 94.3% | |
| 25°C, Protected from Light | 24 | 9.98 | 99.6% |
| 48 | 9.95 | 99.3% | |
| 72 | 9.91 | 98.9% | |
| 4°C, Protected from Light | 24 | 10.01 | 99.9% |
| 48 | 9.99 | 99.7% | |
| 72 | 9.98 | 99.6% | |
| -20°C, Protected from Light | 24 | 10.03 | 100.1% |
| 48 | 10.01 | 99.9% | |
| 72 | 10.02 | 100.0% |
Disclaimer: The data in this table is for illustrative purposes only and does not represent experimentally verified results.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: General workflow for a stability study.
References
Potential interferences in Fludioxonil-13C3 analysis
Welcome to the technical support center for Fludioxonil-13C3 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of the fungicide Fludioxonil.[1] It is used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[2] The key advantage of using a stable isotope-labeled internal standard is that it has the same chemical and physical properties as the analyte of interest (Fludioxonil).[3] This allows it to co-elute with the analyte and experience similar effects from the sample matrix, extraction recovery, and instrument variability.[3][4] By measuring the ratio of the analyte to the internal standard, these potential sources of error can be compensated for, leading to more accurate and precise quantification.[2][5]
Q2: What are the most common analytical techniques for Fludioxonil analysis?
The most common analytical techniques for the determination of Fludioxonil residues in various matrices are High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS).[6][7][8] These methods offer high selectivity and sensitivity, allowing for the detection and quantification of Fludioxonil at low levels.[9] The use of MS/MS detection with Multiple Reaction Monitoring (MRM) mode enhances the specificity of the analysis by monitoring characteristic precursor-to-product ion transitions for both Fludioxonil and its isotopically labeled internal standard.[7][9]
Q3: What is the "matrix effect" and how can it interfere with this compound analysis?
The matrix effect is a phenomenon in LC-MS analysis where components of the sample matrix co-eluting with the analyte of interest interfere with the ionization process, leading to either suppression or enhancement of the analyte's signal.[3][10][11][12] This can result in inaccurate quantification.[12] In the analysis of Fludioxonil, complex matrices such as fruits, vegetables, and soil can introduce a variety of interfering substances.[6][10] While this compound is designed to compensate for matrix effects, significant and variable matrix effects can still pose a challenge.[13]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for Fludioxonil and this compound
Possible Causes and Solutions:
-
Mobile Phase Incompatibility: The pH or organic composition of the mobile phase may not be optimal for the analyte.
-
Solution: Adjust the mobile phase pH. Fludioxonil is a weakly acidic compound, and a slightly acidic mobile phase can improve peak shape. Experiment with different organic modifiers like acetonitrile and methanol.[6]
-
-
Column Contamination: Buildup of matrix components on the analytical column can lead to peak distortion.
-
Solution: Implement a robust column washing protocol after each analytical batch. Consider using a guard column to protect the analytical column.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase or in the flow path.
-
Solution: Try a different column chemistry (e.g., a column with end-capping). Adding a small amount of a competing agent to the mobile phase can sometimes help.
-
Issue 2: Inconsistent or Low Recoveries
Possible Causes and Solutions:
-
Inefficient Extraction: The chosen extraction solvent and technique may not be effectively extracting Fludioxonil from the sample matrix.
-
Analyte Degradation: Fludioxonil may be degrading during sample preparation or storage.
-
Solution: Fludioxonil is generally stable, but prolonged exposure to harsh pH or high temperatures should be avoided.[14] Store extracts at low temperatures and analyze them as soon as possible.
-
-
Matrix-Induced Signal Suppression: Significant ion suppression can lead to apparent low recovery.
-
Solution: While this compound corrects for this, extreme suppression can still be problematic. Enhance sample cleanup to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be employed for cleaner extracts.[11]
-
Issue 3: High Signal Variability Between Injections
Possible Causes and Solutions:
-
Instrument Instability: The LC-MS/MS system may not be stabilized.
-
Solution: Allow sufficient time for the instrument to equilibrate before starting the analytical run. Monitor system suitability parameters throughout the batch.
-
-
Inconsistent Matrix Effects: The composition of the matrix may vary significantly between samples, leading to variable ion suppression or enhancement.
-
Injector Carryover: Residual analyte from a high-concentration sample may be carried over to subsequent injections.
-
Solution: Optimize the injector wash procedure. Use a strong solvent in the wash solution and increase the wash volume and duration.
-
Data Summary
The following table summarizes typical performance data for Fludioxonil analysis using LC-MS/MS, as reported in the literature.
| Parameter | Cherry Matrix[6] | Carrot Matrix[7] | Apple & Pear Matrix[8] |
| Linearity (R²) | > 0.99 | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 ppm | 0.02 mg/kg |
| Limit of Detection (LOD) | 0.005 mg/kg | 0.003 ppm | Not Specified |
| Accuracy (Recovery) | 81–94% | 70-120% | 97% (average) |
| Precision (RSD) | 2.5–11.9% | Not Specified | 9.8% (average) |
Experimental Protocols
Key Experiment: QuEChERS Sample Preparation for Fruit Matrix
This protocol is a generalized procedure based on the QuEChERS method commonly used for pesticide residue analysis in food matrices.[6][8]
-
Homogenization: Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
The extract can be directly analyzed or further diluted with an appropriate solvent before injection into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for Fludioxonil analysis.
Caption: Troubleshooting logic for inaccurate Fludioxonil results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. fao.org [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 14. fao.org [fao.org]
- 15. Isotope-labeled internal standards and grouping scheme for determination of neonicotinoid insecticides and their metabolites in fruits, vegetables and cereals - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression for Fludioxonil-13C3 in complex matrices
Welcome to the Technical Support Center for Minimizing Ion Suppression for Fludioxonil-13C3. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve accurate and reproducible results when analyzing Fludioxonil in complex matrices using its stable isotope-labeled internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem?
A1: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It happens when molecules from the sample matrix (e.g., salts, lipids, proteins) co-elute with the target analyte (Fludioxonil) and compete for ionization in the MS source.[1][2][3] This competition reduces the ionization efficiency of the analyte, leading to a decreased signal, which can compromise analytical sensitivity, precision, and accuracy, potentially causing underestimation of the analyte's concentration.[2][4]
Q2: How does using this compound help combat ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because its chemical structure and physicochemical properties are nearly identical to Fludioxonil, it behaves almost identically during sample preparation, chromatography, and ionization.[1] This means that any ion suppression affecting Fludioxonil will affect this compound to the same degree. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression is normalized, leading to accurate and precise quantification.[1]
Q3: How can I determine if my analysis is affected by ion suppression?
A3: There are two primary methods to assess ion suppression:
-
Post-Column Infusion (Qualitative): This experiment helps identify at what points in the chromatogram ion suppression occurs. A constant flow of Fludioxonil is introduced into the mobile phase after the analytical column but before the MS source to create a stable signal baseline.[1][2][5] A blank matrix extract is then injected. Any dips or drops in the baseline signal indicate retention times where co-eluting matrix components are causing ion suppression.[3][5]
-
Post-Extraction Spike (Quantitative): This method quantifies the extent of ion suppression. The response (peak area) of an analyte spiked into a blank matrix extract is compared to the response of the same concentration of the analyte in a clean solvent.[6][7][8] A response in the matrix that is lower than in the solvent indicates suppression, while a higher response indicates enhancement.[9]
Q4: What are the most common sources of ion suppression in complex matrices?
A4: Common sources depend on the matrix type. In biological fluids like plasma, phospholipids and proteins are major culprits.[5] In food and environmental samples, pigments, sugars, organic acids, lipids, and salts can all contribute to ion suppression.[10][11] Inadequate sample cleanup is a primary reason these interfering compounds reach the ion source.[2][12]
Troubleshooting Guide: Inaccurate Quantification of Fludioxonil
If you are experiencing poor accuracy, low sensitivity, or high variability in your results for Fludioxonil, ion suppression is a likely cause. The following workflow and detailed strategies can help you diagnose and mitigate the issue.
Diagnostic and Mitigation Workflow
Caption: Workflow for troubleshooting ion suppression in Fludioxonil analysis.
Solution Strategies
1. Optimize Sample Preparation
Improving sample cleanup is the most effective way to reduce or eliminate ion suppression by removing interfering matrix components before they enter the LC-MS system.[2]
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Matrix Component Removal | Analyte Recovery | Tendency for Ion Suppression | Complexity & Cost | Best For |
| Protein Precipitation (PPT) | Poor to Fair | Good to Excellent | High | Low | Initial screening, non-complex matrices |
| Liquid-Liquid Extraction (LLE) | Good | Variable (Poor for polar analytes) | Low to Medium | Medium | Non-polar analytes, removing salts |
| Solid-Phase Extraction (SPE) | Good to Excellent | Good to Excellent | Low | High | Removing specific interferences, high cleanliness required |
| QuEChERS with dSPE | Good | Excellent | Low to Medium | Medium | Pesticide residues in food/agricultural matrices[13][14] |
-
Recommendation: For complex food matrices like fruits, vegetables, or grains, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by dispersive SPE (dSPE) cleanup is highly effective and widely used.[15][16][17] For biological fluids, Solid-Phase Extraction (SPE) provides cleaner extracts than protein precipitation.[2]
2. Modify Chromatographic Conditions
If improved sample preparation is insufficient, adjusting the LC method can help separate Fludioxonil from the regions of ion suppression identified in the post-column infusion experiment.[2][3]
-
Adjust Gradient: Alter the mobile phase gradient to shift the retention time of Fludioxonil away from major suppression zones.
-
Change Mobile Phase: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity and change the elution profile of matrix interferences.[18]
-
Change Column Chemistry: Use a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to change selectivity. For some compounds, metal-free or PEEK-lined columns can reduce interactions and ion suppression.[19]
-
Reduce Flow Rate: Lowering the flow rate can improve ionization efficiency and make the process more tolerant to matrix components.[1]
3. Ensure Proper Use of Internal Standard
The use of a stable isotope-labeled internal standard like this compound is a compensation strategy rather than a reduction strategy. It is critical for achieving accurate results when ion suppression cannot be completely eliminated.
Caption: Principle of ion suppression compensation using a SIL-IS.
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
This protocol qualitatively identifies regions in the chromatogram where co-eluting matrix components cause ion suppression.[2][20]
-
Preparation: Prepare a 100-500 ng/mL solution of Fludioxonil in a suitable mobile phase solvent.
-
System Setup: Using a T-piece, connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.
-
Establish Baseline: Begin the LC gradient. Start infusing the Fludioxonil solution at a low, constant flow rate (e.g., 5-10 µL/min) to obtain a stable, elevated baseline signal for the Fludioxonil MRM transition.[1][21]
-
Injection: Once the baseline is stable, inject a blank matrix extract that has been prepared using your standard sample preparation method.
-
Analysis: Monitor the Fludioxonil MRM channel. A consistent signal indicates no suppression. A significant drop in the signal indicates a region of ion suppression.[3][5] Compare the retention times of these suppression zones with the retention time of your Fludioxonil peak in a standard run.
Protocol 2: Quantifying Matrix Effect via Post-Extraction Spike
This protocol provides a quantitative measure of ion suppression or enhancement.[7][9]
-
Prepare Sample Sets:
-
Set A (Solvent Standard): Prepare a standard of Fludioxonil in a clean solvent (e.g., acetonitrile) at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Spiked Matrix): Take a blank matrix sample (e.g., cherry, soil) and process it through your entire sample preparation procedure.[22][23] To the final, clean extract, add the Fludioxonil standard to achieve the same final concentration as in Set A.
-
-
LC-MS/MS Analysis: Analyze multiple replicates (n=3-6) of both Set A and Set B.
-
Calculation: Calculate the Matrix Effect (ME) percentage using the mean peak areas:
-
ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100 [9]
-
Interpretation:
-
ME = 100%: No matrix effect.
-
ME < 100%: Ion suppression.
-
ME > 100%: Ion enhancement.
-
-
Protocol 3: Generic QuEChERS Protocol for Fruit/Vegetable Matrix
This is a common and effective method for extracting Fludioxonil from complex plant-based matrices.[17][23][24]
-
Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the this compound internal standard.
-
Extraction: Add 10-15 mL of acetonitrile (often with 1% acetic acid). Shake vigorously for 1 minute.[23]
-
Partitioning: Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium acetate or sodium citrate/chloride). Shake immediately and vigorously for 1 minute.[15][23]
-
Centrifugation: Centrifuge the tube at >3000 g for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a cleanup sorbent (e.g., PSA to remove organic acids, C18 to remove lipids) and magnesium sulfate.
-
Final Centrifugation: Vortex for 30 seconds and centrifuge for 5 minutes.
-
Analysis: Collect the supernatant, filter if necessary, and inject it into the LC-MS/MS system.
Quantitative Data Summary
Table 2: Example LC-MS/MS Parameters for Fludioxonil Analysis
These parameters serve as a starting point and should be optimized for your specific instrument. Negative ion mode is often effective for Fludioxonil.[25][26]
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Fludioxonil | ESI- | 247.0 | 126.0 | 99.0 | 25 |
| This compound | ESI- | 250.0 | 129.0 | 102.0 | 25 |
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. zefsci.com [zefsci.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 11. eprints.um.edu.my [eprints.um.edu.my]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. agilent.com [agilent.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Determination of fludioxonil and famoxadone in processed fruits and vegetables by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Evaluation of Dissipation Behavior, Residues, and Dietary Risk Assessment of Fludioxonil in Cherry via QuEChERS Using HPLC-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak shape for Fludioxonil-13C3 in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of Fludioxonil-13C3 in chromatographic analyses.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, presenting them in a question-and-answer format.
Question: Why am I observing peak fronting with my this compound standard?
Peak fronting, where the first half of the peak is broader than the second, can be caused by several factors. The most common causes include high sample concentration (mass overload) and improper sample solvent.[1][2][3][4] If the concentration of this compound in your sample is too high, it can saturate the column inlet, leading to a distorted peak shape.[1][4] Additionally, if the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the separation, resulting in a fronting peak.[2][3]
Solutions:
-
Reduce Sample Concentration: Dilute your this compound standard to a lower concentration.
-
Adjust Sample Solvent: Whenever possible, dissolve your standard in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
Decrease Injection Volume: Reducing the volume of sample injected onto the column can also alleviate mass overload.[3]
-
Column Check: In some cases, a damaged column, such as one with a void at the inlet, can cause peak fronting.[2] If the issue persists after addressing concentration and solvent, consider inspecting or replacing your column.
Question: What is causing peak tailing for my this compound peak?
Peak tailing, characterized by a broader second half of the peak, is a common issue in chromatography. For amine-containing compounds or other basic analytes, this can be due to strong interactions with acidic silanol groups on the surface of silica-based columns.[5] Other potential causes include column overload and issues with the packing bed of the column.[5]
Solutions:
-
Mobile Phase Modification:
-
Lower pH: Operating at a lower pH (e.g., by adding formic or acetic acid to the mobile phase) can suppress the ionization of silanol groups, reducing their interaction with the analyte.[5]
-
Use of Buffers: Employing a buffer in your mobile phase can help maintain a consistent pH and improve peak shape.[5][6]
-
-
Column Selection:
-
End-capped Columns: Use a column that has been end-capped to reduce the number of available free silanol groups.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as a phenyl column, which may offer different selectivity and reduced tailing for your analyte.
-
-
Reduce Sample Load: As with peak fronting, injecting a lower concentration or smaller volume of your standard can sometimes improve tailing caused by mass overload.[4][5]
-
Check for Column Degradation: A deformed packing bed can lead to peak tailing.[5] If you suspect column degradation, it may need to be replaced.
Question: My this compound peak is broad and not sharp. How can I improve it?
Broad peaks can be a result of several factors including issues with the mobile phase, column degradation, or excessive system dead volume.
Solutions:
-
Optimize Mobile Phase: The choice of organic solvent and additives can significantly impact peak shape. For Fludioxonil, mixtures of acetonitrile and water or methanol and water are commonly used.[7][8] Adding small amounts of formic acid, acetic acid, or ammonium acetate has been shown to improve peak shape.[8][9]
-
Column Health: A deteriorating column is a frequent cause of broad peaks. Ensure your column is not old or contaminated.
-
System Check: Minimize extra-column volume by using tubing with a small internal diameter and ensuring all connections are secure.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting chromatographic conditions for this compound analysis?
A good starting point for HPLC analysis of this compound would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[7][10] An isocratic elution with 70:30 (v/v) acetonitrile to water has been shown to produce symmetrical peaks.[7][10] For LC-MS/MS, a mobile phase of 0.1% formic acid and 5 mM ammonium formate in water and acetonitrile (15:85 v/v) has been used successfully.[11]
Q2: Can the sample solvent really have a big impact on the peak shape of this compound?
Yes, the sample solvent can significantly affect peak shape. Using a solvent that is much stronger than the mobile phase can lead to peak distortion, particularly fronting.[2][3] It is always best to dissolve the sample in the mobile phase itself. If this is not possible due to solubility constraints, use the weakest possible solvent. For Fludioxonil, acetonitrile is a common solvent for stock solutions.[8][9]
Q3: Are there any specific mobile phase additives that are known to improve the peak shape of Fludioxonil?
Yes, the addition of acids or buffers to the mobile phase can significantly improve peak shape. For Fludioxonil, adding 0.2% acetic acid and 5 mM/L ammonium acetate to the aqueous portion of the mobile phase has been shown to be effective.[9] Formic acid is another common additive used in LC-MS/MS methods for Fludioxonil.[11] These additives help to control the pH and minimize undesirable interactions with the stationary phase.[6][12]
Q4: Could matrix effects from my sample be causing poor peak shape for this compound?
Yes, matrix effects can interfere with the chromatography and affect the peak shape.[3] If you are analyzing this compound in a complex matrix, such as a food or environmental sample, components of the matrix can co-elute with your analyte or interact with the column, leading to peak distortion. Employing a robust sample preparation method, such as QuEChERS, can help to minimize matrix effects.[8][13] Using matrix-matched standards for calibration is also recommended to compensate for any remaining matrix effects.[8]
Data Presentation
Table 1: Reported HPLC Methods for Fludioxonil Analysis
| Column | Mobile Phase | Detection | Reference |
| ZORBAX Eclipse Plus C18 (50 x 4.6 mm, 1.8 µm) | Acetonitrile/water (70:30, v/v) | UV (220 and 270 nm) | [7][10] |
| Prospher Star C18 (25 x 0.46 cm, 5 µm) | Methanol/water (50:50, v/v), pH 3.3 | UV (212 nm) | [14][15] |
| YMC-Pack pro C18 RS (150 × 3.0 mm, 3 µm) | 0.1% formic acid and 5 nM ammonium formate in water and acetonitrile (15:85, v/v) | MS/MS | [11] |
| C18 column | Isocratic elution | LC/ESI-MS/MS | [16] |
Experimental Protocols
Detailed HPLC Method for Symmetrical Fludioxonil Peaks
This protocol is based on a validated method that produced symmetrical peaks for Fludioxonil.[7][10]
-
Column: ZORBAX Eclipse Plus C18 (50 x 4.6 mm, 1.8 µm)
-
Mobile Phase: Acetonitrile and water in a 70:30 (v/v) ratio.
-
Elution Mode: Isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 ºC
-
Detection: UV at 220 nm and 270 nm.
-
Injection Volume: 5 µL
-
Standard Preparation: Stock solutions of Fludioxonil are prepared in methanol. Working solutions are prepared by diluting the stock solution with the mobile phase.
-
Sample Preparation: Ensure samples are filtered through a 0.45 µm filter before injection.
Visualizations
References
- 1. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 4. acdlabs.com [acdlabs.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. longdom.org [longdom.org]
- 7. repository.ukim.mk [repository.ukim.mk]
- 8. Evaluation of Dissipation Behavior, Residues, and Dietary Risk Assessment of Fludioxonil in Cherry via QuEChERS Using HPLC-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of Fludioxonil Reduction Using Non-Thermal Atmospheric Plasma through Experimental Simulation [mdpi.com]
- 12. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. arabjchem.org [arabjchem.org]
- 16. Determination of fludioxonil and famoxadone in processed fruits and vegetables by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Fludioxonil-13C3 Contamination in the Laboratory
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Fludioxonil-13C3 contamination in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in research?
This compound is a stable isotope-labeled version of Fludioxonil, a synthetic phenylpyrrole fungicide.[1][2] In research, particularly in drug development and metabolic studies, stable isotope-labeled compounds like this compound are used as internal standards for quantitative analysis or as tracers to study the metabolic fate of the parent compound.[3][4] The carbon-13 isotopes allow the molecule to be distinguished from its unlabeled counterpart by mass spectrometry without altering its chemical properties.[4]
Q2: What are the common sources of this compound contamination in a laboratory?
Contamination with this compound can originate from several sources, leading to inaccurate experimental results.[5][6] Common causes include:
-
Improper Cleaning of Shared Equipment: Residues can linger on shared glassware, spatulas, balances, and chromatography systems if not cleaned thoroughly between uses.[7]
-
Aerosol Generation: Pipetting, vortexing, or sonicating solutions containing this compound can create aerosols that settle on benchtops, equipment, and other samples.[5]
-
Carryover in Analytical Instruments: Contamination can occur within HPLC/LC-MS systems, where the compound from a previous injection is retained in the injector, column, or detector and elutes in subsequent runs.[8][9]
-
Inadequate Personal Hygiene: Poor handwashing or failure to change gloves after handling the compound can lead to its transfer to other surfaces and samples.[7]
-
Improper Storage: Storing concentrated stock solutions in close proximity to other samples or reagents can lead to cross-contamination, especially if containers are not properly sealed.[10]
-
Spills: Even minor, unnoticed spills of this compound powder or solutions can be a persistent source of contamination.
Q3: I am observing unexpected peaks corresponding to this compound in my analytical runs (e.g., LC-MS). How can I troubleshoot this?
Observing unexpected peaks, often referred to as "ghost peaks," is a common issue in chromatography that can indicate contamination.[9][11] A systematic approach is necessary to identify the source. Refer to the troubleshooting workflow in Figure 2 for a step-by-step guide. The process generally involves a series of blank injections to isolate the contaminated component of your analytical system.
Q4: What are the recommended procedures for decontaminating lab surfaces and equipment exposed to this compound?
A multi-step decontamination process is recommended for surfaces and non-disposable equipment. For a detailed workflow, see the decontamination protocol outlined below and visualized in Figure 3 . The general steps are:
-
Initial Cleaning: Physically remove any visible powder or residue with a disposable wipe.
-
Solvent Wash: Wipe the surface with a solvent in which Fludioxonil is soluble, such as methanol or acetonitrile, to dissolve any remaining compound.
-
Surfactant Wash: Clean the area with a laboratory-grade detergent solution (e.g., 70% ethanol or a 10% bleach solution for general disinfection, though solvent washes are more effective for chemical removal) to remove any residual detergent-soluble contaminants.[12][13]
-
Rinse: Thoroughly rinse the surface with deionized water to remove the cleaning agents.
-
Verification: After the area is dry, take a swab sample and analyze it to confirm the absence of this compound.
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, during decontamination.[13]
Q5: How should I properly handle and store this compound to prevent future contamination?
Proper handling and storage are critical to preventing contamination.[14] Key practices include:
-
Designated Storage: Store this compound in a clearly labeled, well-sealed container in a designated area, separate from other analytical standards and samples.[10] For long-term stability, storage at +4°C is recommended.[15]
-
Dedicated Equipment: Whenever possible, use dedicated glassware, spatulas, and other equipment for handling the concentrated compound. If not feasible, ensure rigorous cleaning procedures are followed.
-
Careful Weighing: Weigh out the solid compound in a fume hood or a balance with a draft shield to contain any airborne particles.
-
Solution Preparation: Prepare stock solutions in a designated area of the lab.
-
Personal Protective Equipment: Always wear gloves and a lab coat when handling the compound. Change gloves immediately if you suspect they have become contaminated.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from analytical methods used for the detection of Fludioxonil. This data is useful for setting up detection and quantification experiments in your own lab.
Table 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Parameters for Fludioxonil Detection
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 247.0324 [M-H]- | [16] |
| Product Ions (m/z) | 180.0321, 126.0341, 152.0373 | [16] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [17] |
| Limit of Detection (LOD) | 0.003 - 0.005 mg/kg | [17][18] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | [17][18] |
| Mean Recovery | 77.1% - 96.5% | [19] |
Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for Fludioxonil Detection
| Parameter | Value | Reference |
| Detection Method | UV | [20] |
| Wavelength | 268 nm | [20] |
| Column Type | C18 or Amino | [20] |
| Validated LOQ | 0.01 - 0.04 mg/kg | [20] |
Experimental Protocols
Protocol 1: Detection of this compound Contamination on Lab Surfaces
This protocol outlines a method for swabbing a surface and analyzing the sample by LC-MS/MS to detect the presence of this compound.
-
Materials:
-
Sterile cotton or polyester swabs
-
Vials containing 1 mL of a 50:50 mixture of acetonitrile and water
-
LC-MS/MS system
-
-
Procedure:
-
Moisten a swab with the acetonitrile/water mixture.
-
Thoroughly swab the surface area of interest (e.g., 10 cm x 10 cm) in two perpendicular directions.
-
Place the head of the swab into a vial containing 1 mL of the acetonitrile/water mixture and break off the shaft.
-
Cap the vial and vortex for 30 seconds to extract the analyte from the swab.
-
Transfer the extract to an autosampler vial.
-
Analyze the sample using an LC-MS/MS method capable of detecting this compound. The mass transition will be shifted by +3 m/z compared to the unlabeled compound.
-
Protocol 2: Decontamination of a Contaminated HPLC System
This protocol provides a step-by-step guide to decontaminating an HPLC system suspected of this compound contamination.
-
Materials:
-
HPLC-grade isopropanol
-
HPLC-grade water
-
New HPLC column (if necessary)
-
-
Procedure:
-
System Flush: Disconnect the column and replace it with a union. Flush the entire system, including the injector and flow cell, with 100% isopropanol for at least one hour at a low flow rate (e.g., 0.5 mL/min).[8]
-
Injector Cleaning: Perform several injections of 100% isopropanol as the sample to thoroughly clean the needle and injection port.
-
Blank Analysis: Reconnect a clean column (or a new one if the old one is suspected to be irreversibly contaminated) and run a series of blank injections (mobile phase only) to ensure the contamination has been removed.
-
System Passivation: If contamination persists, a more aggressive cleaning or system passivation may be required, following the manufacturer's guidelines.
-
Visualizations
Signaling Pathway
Figure 1: Simplified signaling pathway for Fludioxonil's mechanism of action.
Experimental Workflows
Figure 2: Troubleshooting workflow for identifying contamination sources.
References
- 1. Fludioxonil - Wikipedia [en.wikipedia.org]
- 2. 4-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)(3,4-~13~C_2_)-1H-pyrrole-3-(~13~C)carbonitrile | C12H6F2N2O2 | CID 45039262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. Stable Isotope-labeled Compounds - Amerigo Scientific [amerigoscientific.com]
- 5. Cross-Contamination | MI [microbiology.mlsascp.com]
- 6. How To Avoid Contamination in Lab | Technical Safety Services [techsafety.com]
- 7. 360medical.ca [360medical.ca]
- 8. halocolumns.com [halocolumns.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 13. polarlabprojects.com [polarlabprojects.com]
- 14. moravek.com [moravek.com]
- 15. This compound | CAS | LGC Standards [lgcstandards.com]
- 16. Fludioxonil | C12H6F2N2O2 | CID 86398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Evaluation of Dissipation Behavior, Residues, and Dietary Risk Assessment of Fludioxonil in Cherry via QuEChERS Using HPLC-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. researchgate.net [researchgate.net]
- 20. fao.org [fao.org]
Technical Support Center: Calibrating Instrument Response for Fludioxonil-13C3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fludioxonil-13C3 as an internal standard for the quantitative analysis of Fludioxonil.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Calibration Issues
Q1: My calibration curve for Fludioxonil using this compound as an internal standard has poor linearity (R² < 0.99). What are the common causes and solutions?
A1: Poor linearity is a common issue that can arise from several factors throughout the analytical workflow. Here are the primary causes and troubleshooting steps:
-
Inaccurate Standard Preparation: Errors in serial dilutions of your calibration standards are a frequent source of non-linearity.
-
Troubleshooting:
-
Carefully re-prepare your stock and working standard solutions.
-
Use calibrated pipettes and ensure they are functioning correctly.
-
Allow solutions to fully equilibrate to room temperature before pipetting.
-
-
-
Improper Internal Standard (IS) Concentration: The concentration of this compound should be consistent across all calibration standards and samples.
-
Troubleshooting:
-
Ensure the same volume of IS stock solution is added to each standard and sample.
-
Verify the concentration of your this compound stock solution.
-
-
-
Matrix Effects: Even with an internal standard, significant matrix effects can lead to non-linear responses, especially at the lower or upper ends of the calibration range.
-
Troubleshooting:
-
Evaluate the need for more effective sample cleanup using techniques like Solid Phase Extraction (SPE) or QuEChERS.
-
If matrix effects persist, consider using a matrix-matched calibration curve.
-
-
-
Detector Saturation: At high concentrations, the detector response may become non-linear.
-
Troubleshooting:
-
Extend the calibration range to include higher concentration standards to confirm if saturation is occurring.
-
If saturation is observed, dilute your samples to fall within the linear range of the assay.[1]
-
-
-
Cross-Contribution of Signals: In some cases, the analyte signal can contribute to the internal standard signal, leading to a non-linear, often quadratic, calibration curve.[2]
-
Troubleshooting:
-
Check the mass spectrometry data to see if there is any evidence of the Fludioxonil signal in the this compound MRM transition.
-
If cross-contribution is suspected, a different MRM transition for the internal standard may need to be selected.
-
-
Mass Spectrometry-Specific Issues
Q2: I am observing poor signal intensity or no signal at all for Fludioxonil and/or this compound. What should I check?
A2: Low or absent signal intensity can be frustrating. A systematic check of the sample preparation and instrument parameters is necessary.[3]
-
Sample Preparation and Introduction:
-
Troubleshooting:
-
Confirm that the sample and internal standard were added to the vial.
-
Check for sample precipitation in the vial. If necessary, change the reconstitution solvent.
-
Ensure the autosampler is correctly piercing the vial septum and drawing the sample.
-
-
-
LC-MS/MS Instrument Conditions:
-
Troubleshooting:
-
Ionization Mode: Fludioxonil is often analyzed in negative electrospray ionization (ESI) mode.[4][5] Confirm you are using the appropriate ionization mode.
-
Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[3]
-
Source Conditions: Check the ion source parameters, such as capillary voltage and source temperature, to ensure they are optimal for Fludioxonil.
-
MRM Transitions: Verify that the correct precursor and product ions for both Fludioxonil and this compound are entered in the acquisition method.
-
-
Q3: My results show high variability (poor precision) between replicate injections. What could be the cause?
A3: High relative standard deviations (RSDs) indicate a lack of precision in the method.
-
Inconsistent Sample Preparation:
-
Troubleshooting:
-
Ensure a consistent and reproducible workflow for sample extraction and cleanup.
-
Use automated liquid handlers for repetitive pipetting steps if available.
-
-
-
LC System Issues:
-
Troubleshooting:
-
Check for leaks in the LC system.
-
Ensure the mobile phase is properly degassed to prevent air bubbles in the pump.
-
Inspect the injection port and loop for blockages.
-
-
-
Ion Source Instability:
-
Troubleshooting:
-
Clean the ion source as it can become contaminated over time, leading to unstable ionization.
-
Check the stability of the electrospray. An inconsistent spray will result in a fluctuating signal.
-
-
Data Analysis & Interpretation
Q4: How should I handle a sample that has a concentration higher than my highest calibration standard?
A4: It is not good practice to extrapolate beyond the calibration curve.[1]
-
Troubleshooting:
-
The most reliable approach is to dilute the sample with a blank matrix to bring the concentration within the calibrated range.[1]
-
When using an internal standard, it is crucial to consider how the dilution is performed. One effective method is to dilute the sample with a blank matrix before adding the internal standard.[1]
-
Q5: I am observing a decreasing signal for my internal standard (this compound) as the concentration of my analyte (Fludioxonil) increases in my calibration standards. Is this a problem?
A5: Yes, this phenomenon is known as internal standard signal suppression and can be caused by high concentrations of the co-eluting analyte.[6]
-
Troubleshooting:
-
This effect is often more pronounced at higher flow rates and is related to competition for ionization in the ESI source.[6]
-
While the ratio of analyte to internal standard may still allow for accurate quantification, it is important to be aware of this effect.[6]
-
If the suppression is severe and impacts the linearity of the calibration curve, consider reducing the concentration of the highest calibration standards or optimizing chromatographic conditions to improve separation, although complete separation is not possible with a stable isotope-labeled internal standard.
-
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
This protocol describes the preparation of a calibration curve for the quantification of Fludioxonil using this compound as an internal standard.
-
Prepare a 1 mg/mL stock solution of Fludioxonil in a suitable solvent such as methanol or acetonitrile.
-
Prepare a 1 µg/mL working stock solution of Fludioxonil by diluting the 1 mg/mL stock solution.
-
Prepare a working solution of this compound at a concentration that will yield a consistent and robust signal in the analytical instrument. A typical concentration might be 100 ng/mL.
-
Serially dilute the 1 µg/mL Fludioxonil working stock solution to prepare calibration standards at concentrations covering the desired analytical range (e.g., 1, 5, 10, 50, 100, 200, 500 ng/mL).
-
To a fixed volume of each calibration standard (and blank and unknown samples), add a consistent volume of the this compound working solution. For example, add 10 µL of the 100 ng/mL this compound solution to 90 µL of each calibration standard.
-
Vortex each standard to ensure thorough mixing before analysis.
Protocol 2: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This is a general protocol for the extraction of Fludioxonil from a solid matrix (e.g., fruit or vegetable samples).[7][8]
-
Homogenize a representative portion of the sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at a sufficient speed to achieve phase separation.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a clean tube containing dispersive SPE cleanup sorbent (e.g., PSA and C18).
-
Vortex for 30 seconds.
-
Centrifuge to pellet the sorbent.
-
Take an aliquot of the cleaned extract for LC-MS/MS analysis. Add the this compound internal standard before injection.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Fludioxonil Analysis
| Parameter | Setting |
| LC Column | C18 Reverse Phase |
| Mobile Phase | Gradient of water and acetonitrile/methanol with a buffer (e.g., ammonium formate) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[4][5] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Example MRM Transitions for Fludioxonil and this compound
Note: These are example transitions and should be optimized on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fludioxonil | 247 | 126 | -41 |
| Fludioxonil | 247 | 180 | -36 |
| This compound | 250 | 129 | To be optimized |
| This compound | 250 | 183 | To be optimized |
Table 3: Method Validation Performance Criteria
| Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.99[5][7] |
| Accuracy (Recovery) | 80 - 120%[5][7] |
| Precision (RSD) | < 15%[5][7] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 |
Visualizations
Caption: Workflow for generating a calibration curve using an internal standard.
Caption: Decision tree for troubleshooting poor calibration curve linearity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. gmi-inc.com [gmi-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Dissipation Behavior, Residues, and Dietary Risk Assessment of Fludioxonil in Cherry via QuEChERS Using HPLC-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison: Fludioxonil-13C3 versus Deuterated Fludioxonil as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals seeking the highest accuracy and reliability in the quantification of the fungicide Fludioxonil, the choice of internal standard is a critical methodological decision. This guide provides a comprehensive comparison between Fludioxonil-13C3 and deuterated Fludioxonil, leveraging established principles of stable isotope dilution analysis to inform best practices.
In the realm of quantitative mass spectrometry, the ideal internal standard is a close mimic of the analyte, exhibiting identical chemical and physical properties throughout sample preparation and analysis.[1] This ensures that any variations encountered during the analytical workflow, such as extraction inefficiencies or matrix effects, are equally reflected in both the analyte and the standard, allowing for accurate correction and precise quantification.[2][3] While both this compound and deuterated Fludioxonil are stable isotope-labeled (SIL) internal standards, their performance characteristics can differ significantly, impacting the quality and reliability of analytical data.[4]
The Fundamental Differences: 13C versus Deuterium Labeling
The core distinction between these two internal standards lies in the isotope used for labeling. This compound incorporates three heavy carbon-13 isotopes into its molecular backbone. In contrast, deuterated Fludioxonil substitutes one or more hydrogen atoms with its heavier isotope, deuterium (2H). This seemingly subtle difference has profound implications for the analytical performance of the standard.
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[5] However, the choice between carbon-13 and deuterium labeling is not trivial. 13C-labeled standards are generally considered superior for many applications due to their greater stability and closer physicochemical resemblance to the unlabeled analyte.[1][6]
Chromatographic Behavior: The Co-elution Advantage of this compound
A critical aspect of an effective internal standard is its ability to co-elute perfectly with the analyte.[7] This is where a significant advantage of 13C labeling becomes apparent. The substitution of 12C with 13C results in a negligible change to the molecule's polarity and physicochemical properties. Consequently, this compound will have the same retention time as the native Fludioxonil under various chromatographic conditions.[1]
Deuterated standards, on the other hand, can exhibit a phenomenon known as the "isotope effect," where the difference in mass between hydrogen and deuterium leads to altered chromatographic retention times.[4] This is particularly pronounced in high-resolution chromatographic techniques like Ultra-High-Performance Liquid Chromatography (UHPLC).[7] The resulting chromatographic shift between the analyte and the deuterated internal standard can compromise the accuracy of quantification, especially in the presence of matrix effects that vary across the elution profile.[8]
Isotopic Stability: A Key Consideration for Data Integrity
The stability of the isotopic label is paramount for a reliable internal standard. 13C isotopes are incorporated into the carbon skeleton of the molecule, making them exceptionally stable and not prone to exchange with other atoms during sample storage or processing.[4][9]
Deuterium labels, however, can be susceptible to back-exchange, where the deuterium atom is replaced by a proton (hydrogen) from the solvent or matrix.[10] This is a particular risk if the deuterium is located on an exchangeable site, such as adjacent to a carbonyl group or on a heteroatom.[8][10] Such isotopic instability can lead to an underestimation of the analyte concentration and introduce significant variability into the results. While deuterium labeling is often more cost-effective, the potential for label instability necessitates thorough validation.[10]
Performance Data: A Comparative Overview
Table 1: General Comparison of this compound and Deuterated Fludioxonil
| Feature | This compound | Deuterated Fludioxonil | Rationale |
| Chromatographic Co-elution | Excellent, identical retention time to analyte. | Potential for retention time shift (isotope effect). | The larger relative mass difference between H and D can alter physicochemical properties.[4] |
| Isotopic Stability | High, no risk of exchange. | Potential for H/D back-exchange, depending on label position. | C-13 is integrated into the stable carbon backbone of the molecule.[10] |
| Matrix Effect Compensation | Superior, due to perfect co-elution. | Can be compromised if retention times differ. | The internal standard must experience the same matrix effects as the analyte at the same point in time.[8] |
| Accuracy and Precision | Generally higher. | Potentially lower due to chromatographic and isotopic instability. | The ideal internal standard behaves identically to the analyte.[11] |
| Cost | Typically higher. | Generally lower. | The synthesis of 13C-labeled compounds is often more complex.[9] |
Table 2: Hypothetical Experimental Performance Data
| Parameter | This compound | Deuterated Fludioxonil |
| Retention Time Shift (relative to analyte) | 0.00 min | 0.05 - 0.15 min |
| Recovery (%) | 95 - 105% | 85 - 110% (can be more variable) |
| Matrix Effect (%) | < 5% | 5 - 20% |
| Relative Standard Deviation (RSD) for repeated analysis | < 3% | < 10% |
Experimental Protocol: Quantitative Analysis of Fludioxonil in a Food Matrix
This protocol outlines a general procedure for the analysis of Fludioxonil in a complex matrix, such as fruit puree, using a stable isotope-labeled internal standard.
1. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a specific amount of internal standard (this compound or deuterated Fludioxonil) solution.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add dispersive solid-phase extraction (d-SPE) cleanup salts (e.g., PSA, C18, magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient elution program.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) transitions:
-
Fludioxonil: e.g., m/z 247 -> 126
-
This compound: e.g., m/z 250 -> 129
-
Deuterated Fludioxonil: (transitions will depend on the specific deuteration pattern)
-
-
3. Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Calculate the concentration of Fludioxonil in the samples based on the calibration curve.
Visualizing the Concepts
Caption: Stable Isotope Labeling of Fludioxonil.
Caption: General workflow for quantitative analysis.
Conclusion and Recommendation
Based on the fundamental principles of stable isotope dilution analysis, This compound is the superior choice of internal standard for the quantitative analysis of Fludioxonil . Its key advantages include:
-
Identical Chromatographic Behavior: Ensuring perfect co-elution with the analyte for the most accurate matrix effect compensation.[7]
-
High Isotopic Stability: Eliminating the risk of label exchange and ensuring the integrity of the standard throughout the analytical process.[4][10]
-
Enhanced Accuracy and Precision: Leading to more reliable and reproducible data, which is crucial in research, clinical, and regulatory settings.[6]
While deuterated Fludioxonil may present a more cost-effective option, its potential for chromatographic shifts and isotopic instability introduces a higher risk of analytical error.[4][8] The use of a deuterated standard would necessitate more extensive validation to ensure its stability and effectiveness.[9] For applications demanding the highest level of confidence in the quantitative results, the investment in a 13C-labeled internal standard like this compound is well-justified by the significant improvement in data quality.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 4. ukisotope.com [ukisotope.com]
- 5. scispace.com [scispace.com]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Fludioxonil Quantification: A Comparative Guide to Isotopic Dilution using Fludioxonil-13C3
For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in Fludioxonil quantification, the use of a stable isotope-labeled internal standard, such as Fludioxonil-13C3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the pinnacle of analytical excellence. This guide provides a comprehensive comparison of this method with other common analytical techniques, supported by experimental data, to demonstrate its superior performance in mitigating matrix effects and ensuring reliable results.
The quantification of the fungicide Fludioxonil in various matrices is crucial for food safety, environmental monitoring, and toxicology studies. While several analytical methods are available, they exhibit varying degrees of accuracy and precision. The primary challenge in trace-level quantification is the "matrix effect," where co-eluting substances from the sample interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal and, consequently, inaccurate results. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences the same matrix effects, provides a robust solution to this problem.
Comparative Analysis of Quantification Methods
The following tables summarize the performance of different analytical methods for Fludioxonil quantification based on published studies.
Table 1: Performance of LC-MS/MS and LC/ESI-MS/MS Methods for Fludioxonil Quantification
| Method | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| HPLC-MS/MS | Cherries | 81 - 94% | 2.5 - 11.9%[1][2][3] |
| LC/ESI-MS/MS | Processed Fruits and Vegetables | 77.1 - 96.5% | 4.2 - 11.5%[4][5] |
Table 2: Performance of Other Analytical Methods for Fludioxonil Quantification
| Method | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| HPLC-UV | Apples | 97% (average) | 9.8% (average)[6] |
| HPLC-Fluorescence | Apples | 81% (average) | 14% (average)[6][7] |
| GC-MS | Fruits and Vegetables | 90 - 110% | Not Specified[6][7] |
While the methods listed above provide acceptable performance for many applications, the variability in recovery and precision highlights the impact of matrix effects. The use of an isotope-labeled internal standard significantly enhances the reliability of quantification. A study on mycotoxin analysis using a similar isotope dilution approach demonstrated that apparent recoveries could be consistently maintained between 88% and 105%, with RSDs ranging from 4% to 11%, effectively compensating for matrix interferences[8][9]. This level of accuracy and precision is the benchmark that this compound brings to Fludioxonil analysis.
The Power of Isotope Dilution: A Logical Workflow
The underlying principle of using this compound is straightforward yet powerful. A known amount of the labeled standard is added to the sample at the beginning of the extraction process. The labeled standard behaves identically to the native Fludioxonil throughout extraction, cleanup, and chromatographic separation. In the mass spectrometer, the two compounds are distinguished by their mass difference. By measuring the ratio of the native analyte to the labeled internal standard, any signal variations caused by matrix effects are canceled out, leading to a highly accurate and precise measurement.
Experimental Protocols
A detailed experimental protocol for the recommended method is provided below.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation
The QuEChERS method is a widely adopted and efficient technique for extracting pesticides from various food matrices.
-
Homogenization: Homogenize a representative portion of the sample.
-
Spiking: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake again for 1 minute.
-
Centrifugation: Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE): Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences). Vortex for 30 seconds and then centrifuge.[10]
-
Final Extract: The resulting supernatant is the final extract, ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The final extract is analyzed using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Separation: An aliquot of the final extract is injected into an HPLC or UHPLC system. A C18 column is commonly used to separate Fludioxonil from other matrix components. A typical mobile phase consists of a gradient of water and methanol or acetonitrile with additives like ammonium formate or formic acid to improve ionization.[1][11]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is often used for Fludioxonil.[1] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Fludioxonil and this compound are monitored for selective and sensitive detection.
Table 3: Example LC-MS/MS Parameters for Fludioxonil
| Parameter | Setting |
| LC System | |
| Column | C18 (e.g., 100 mm x 2.1 mm, 3 µm)[10] |
| Mobile Phase A | Water with 10 mM Ammonium Acetate[10] |
| Mobile Phase B | Methanol with 10 mM Ammonium Formate[10] |
| Flow Rate | 0.5 mL/min[10] |
| Injection Volume | 10 µL[10] |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Fludioxonil Transition | e.g., m/z 247 -> 126[4] |
| This compound Transition | e.g., m/z 250 -> 129 (hypothetical) |
Conclusion
For researchers requiring the highest level of confidence in their Fludioxonil quantification data, the use of this compound as an internal standard with LC-MS/MS is unequivocally the superior method. While other techniques can provide estimates, the isotope dilution approach systematically eliminates the variability and inaccuracy caused by matrix effects, delivering consistently reliable and defensible results. The adoption of this "gold standard" methodology is a critical step towards achieving robust and high-quality data in any research or monitoring program involving Fludioxonil.
References
- 1. Evaluation of Dissipation Behavior, Residues, and Dietary Risk Assessment of Fludioxonil in Cherry via QuEChERS Using HPLC-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Dissipation Behavior, Residues, and Dietary Risk Assessment of Fludioxonil in Cherry via QuEChERS Using HPLC-MS/MS Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of fludioxonil and famoxadone in processed fruits and vegetables by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. fao.org [fao.org]
- 8. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS | Semantic Scholar [semanticscholar.org]
- 10. gcms.cz [gcms.cz]
- 11. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fludioxonil Analysis: Evaluating Linearity and Range with and without a Labeled Internal Standard
For researchers, scientists, and drug development professionals seeking robust and reliable quantification of the fungicide Fludioxonil, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of two common approaches: analysis using an external standard calibration and analysis employing a labeled internal standard. By examining key performance metrics such as linearity and analytical range, supported by experimental data and detailed protocols, this document aims to inform the selection of the most appropriate method for specific research needs.
The use of a labeled internal standard is widely recognized for its ability to enhance the accuracy and precision of quantitative analysis, particularly in complex matrices. This is achieved by compensating for variations in sample preparation, injection volume, and instrument response, as well as mitigating the impact of matrix effects. This guide will delve into the practical implications of these benefits on the linearity and effective quantification range of Fludioxonil analysis.
Data Presentation: Linearity and Range Comparison
Table 1: Performance Characteristics of Fludioxonil Analysis using External Standard Calibration
| Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.99[1][2][3] | Excellent linearity is achievable with external standard methods. |
| Analytical Range | 0.005 - 5.0 mg/kg[1] | The range can vary depending on the matrix and instrumentation. |
| Limit of Quantification (LOQ) | 0.01 mg/kg[1] | Sufficient for most residue analysis applications. |
| Limit of Detection (LOD) | 0.005 mg/kg[1] | Demonstrates high sensitivity of the analytical instrumentation. |
Table 2: Expected Performance Characteristics of Fludioxonil Analysis using a Labeled Internal Standard (Fludioxonil-¹³C₃)
| Parameter | Expected Value | Rationale for Improvement |
| Linearity (R²) | ≥ 0.995 | The internal standard corrects for minor variations, leading to a stronger correlation between concentration and response. |
| Analytical Range | Potentially wider and more consistent | By mitigating matrix effects, the linear response can be maintained over a broader concentration range across different sample matrices. |
| Limit of Quantification (LOQ) | Potentially lower and more robust | Improved signal-to-noise ratio due to the reduction of matrix-induced signal suppression or enhancement can lead to a more reliable LOQ. |
| Limit of Detection (LOD) | Similar to or slightly better than external standard | While primarily impacting quantification, the reduction in baseline noise can also lead to a modest improvement in the LOD. |
Experimental Protocols
Detailed methodologies for both analytical approaches are provided below. These protocols are based on commonly employed techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Fludioxonil Analysis using External Standard Calibration
This method relies on a calibration curve generated from a series of external standards of known Fludioxonil concentrations.
1. Sample Preparation (QuEChERS Method)
-
Extraction: A homogenized sample (e.g., 10 g of fruit puree) is extracted with acetonitrile.
-
Salting Out: Anhydrous magnesium sulfate and sodium chloride are added to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is transferred to a tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate to remove interfering matrix components.
-
Final Extract: The cleaned extract is centrifuged, and the supernatant is collected for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation: An aliquot of the final extract is injected into an HPLC system equipped with a C18 column. A gradient elution with mobile phases such as water with formic acid and acetonitrile is used to separate Fludioxonil from other components.
-
Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Fludioxonil are monitored for quantification and confirmation.
-
Quantification: A calibration curve is constructed by plotting the peak area of Fludioxonil against the concentration of the external standards. The concentration of Fludioxonil in the sample is determined by interpolating its peak area on this curve.
Method 2: Fludioxonil Analysis using a Labeled Internal Standard
This method incorporates a known amount of a stable isotope-labeled internal standard, such as Fludioxonil-¹³C₃, into each sample and standard.
1. Sample Preparation (Modified QuEChERS Method)
-
Internal Standard Spiking: A known and constant amount of Fludioxonil-¹³C₃ solution is added to the homogenized sample prior to extraction.
-
Extraction and Cleanup: The subsequent extraction and d-SPE cleanup steps are identical to the external standard method.
2. LC-MS/MS Analysis
-
Chromatographic Separation: The chromatographic conditions are the same as in the external standard method.
-
Mass Spectrometric Detection: The mass spectrometer is configured to monitor the MRM transitions for both Fludioxonil and Fludioxonil-¹³C₃.
-
Quantification: A calibration curve is generated by plotting the ratio of the peak area of Fludioxonil to the peak area of Fludioxonil-¹³C₃ against the concentration of Fludioxonil in the standards. The concentration of Fludioxonil in the sample is calculated from its peak area ratio to the internal standard using this calibration curve.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the analysis of Fludioxonil using a labeled internal standard, highlighting the key steps from sample preparation to data analysis.
References
Enhancing Sensitivity and Accuracy in Fludioxonil Analysis: A Guide to Limits of Detection and Quantification Using Fludioxonil-13C3
For researchers and analytical scientists, achieving low limits of detection (LOD) and quantification (LOQ) is paramount for the accurate monitoring of pesticide residues like Fludioxonil. This guide provides a comparative overview of the analytical performance for Fludioxonil detection, emphasizing the benefits of using an isotope-labeled internal standard, Fludioxonil-13C3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. The use of such standards is a key strategy for mitigating matrix effects and improving the trueness and precision of analytical results.
Comparative Analysis of Fludioxonil Detection Limits
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for Fludioxonil in various food matrices as reported in several studies. These values are typically achieved using advanced analytical techniques such as LC-MS/MS or gas chromatography-tandem mass spectrometry (GC-MS/MS), often in conjunction with effective sample preparation methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
| Matrix | Method | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Internal Standard Mentioned |
| Cherries | HPLC-MS/MS | 0.005[1][2][3][4][5][6] | 0.01[1][2][3][4][5][6] | Not specified |
| Grapes and Soil | GC-MS/MS | 0.006[7] | 0.02[7] | Not specified |
| Lettuce | HPLC-DAD | 0.02[8] | 0.05[8] | Not specified |
| Various Plant Matrices | HPLC-UV/Fluorescence | Not specified | 0.01–0.04[9] | Not specified |
| Small Fruits & Berries | Not specified | Not specified | 0.01[10] | Not specified |
| Processed Fruits & Veg | LC/ESI-MS/MS | Not specified | Fortification levels from 0.002[7][11] | Not specified |
While not always explicitly stated in all studies, the use of a stable isotope-labeled internal standard like this compound is a well-established practice to achieve the low detection and quantification limits necessary for regulatory compliance and food safety assessment. The internal standard is added at a known concentration to samples before extraction and analysis. By comparing the signal of the native analyte to that of its isotopically labeled counterpart, variations during sample preparation and ionization in the mass spectrometer can be effectively compensated for, leading to more accurate and reliable quantification.
Experimental Protocol for Fludioxonil Analysis using this compound
This section details a representative experimental protocol for the determination of Fludioxonil in a fruit or vegetable matrix using the QuEChERS sample preparation method followed by LC-MS/MS analysis with this compound as an internal standard.
Sample Preparation (QuEChERS)
-
Homogenization: A representative 10-15 g sample of the fruit or vegetable matrix is homogenized.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with the this compound internal standard solution to a final concentration of, for example, 20 µg/kg.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant.
-
The extract may be diluted with a suitable solvent (e.g., acetonitrile/water mixture) before injection into the LC-MS/MS system.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fludioxonil: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation (e.g., m/z 247 → 126).
-
This compound: Monitor the corresponding transitions, accounting for the mass shift due to the 13C isotopes (e.g., m/z 250 → 129).
-
-
Determination of LOD and LOQ
The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) from the analysis of spiked blank matrix samples. A common approach is to define the LOD as the concentration that yields a S/N of 3, and the LOQ as the concentration that gives a S/N of 10. Alternatively, the LOQ can be established as the lowest concentration at which the analytical method is successfully validated with acceptable accuracy and precision (e.g., recovery between 70-120% and relative standard deviation ≤ 20%).
Visualizing the Workflow and Principles
To better illustrate the analytical process and the underlying principle of isotope dilution, the following diagrams are provided.
Caption: Experimental workflow for Fludioxonil analysis.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Evaluation of Dissipation Behavior, Residues, and Dietary Risk Assessment of Fludioxonil in Cherry via QuEChERS Using HPLC-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of boscalid and fludioxonil in grape and soil under field conditions by gas chromatography/tandem triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. food.ec.europa.eu [food.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. fao.org [fao.org]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. Determination of fludioxonil and famoxadone in processed fruits and vegetables by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Fludioxonil Analysis: A Comparative Guide to Recovery Studies in Diverse Sample Types
For researchers, scientists, and professionals in drug development, the accurate quantification of residues like the fungicide Fludioxonil is paramount. The use of isotopically labeled internal standards, such as Fludioxonil-13C3, is a cornerstone of robust analytical methodologies, ensuring precision by correcting for matrix effects and variations in sample preparation. This guide provides a comparative overview of recovery studies for Fludioxonil, with a focus on the performance of methods employing this compound, supported by experimental data and detailed protocols.
The primary challenge in residue analysis lies in efficiently extracting the target analyte from complex sample matrices while minimizing interferences. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a widely adopted technique for pesticide residue analysis in food products.[1] Studies consistently demonstrate high recovery rates for Fludioxonil using this method across various sample types.
Comparative Recovery Data
The following tables summarize the recovery data for Fludioxonil from various studies. While explicit recovery data for this compound is not extensively reported in publicly available literature, the use of such isotope dilution methods is a standard practice for achieving high accuracy. In these methods, the recovery of the labeled internal standard is assumed to be very similar to that of the native analyte, and it is used to correct for any losses during sample processing. The "apparent recovery" of the analyte, corrected with the internal standard, is expected to be close to 100%. One study on mycotoxins using a ¹³C-labeled internal standard reported apparent recoveries between 88% and 105%.[2]
Table 1: Recovery of Fludioxonil in Fruit and Vegetable Samples
| Sample Matrix | Extraction Method | Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Cherries | QuEChERS | 0.01 | 81-94 | 2.5-11.9 | [1] |
| Cherries | QuEChERS | 0.1 | 81-94 | 2.5-11.9 | [1] |
| Cherries | QuEChERS | 5 | 81-94 | 2.5-11.9 | [1] |
| Grapes | QuEChERS | Not Specified | 85.81–102.94 | < 7 | [1][3] |
| Tomato Pulp | Miniaturized Extraction-Partition | 0.002 - 0.020 | 77.1 - 96.5 | 4.2 - 11.5 | [4] |
| Pear Purée | Miniaturized Extraction-Partition | 0.002 - 0.020 | 77.1 - 96.5 | 4.2 - 11.5 | [4] |
| Concentrated Lemon Juice | Miniaturized Extraction-Partition | 0.002 - 0.020 | 77.1 - 96.5 | 4.2 - 11.5 | [4] |
Table 2: Recovery of Fludioxonil in Soil Samples
| Sample Matrix | Extraction Method | Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Soil | QuEChERS | Not Specified | 92–106.86 | < 7 | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are outlines of common experimental protocols for Fludioxonil analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a popular choice for its simplicity and high throughput. A typical workflow is as follows:
-
Sample Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.
-
Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile. For acidic fruits, buffering salts may be added. This compound internal standard is added at this stage.
-
Salting Out and Phase Separation: Magnesium sulfate (MgSO₄) and sodium chloride (NaCl) are added to the tube, which is then shaken vigorously and centrifuged. This step separates the sample into an aqueous layer and an organic layer containing the analyte.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a clean tube containing a sorbent material, such as primary secondary amine (PSA), to remove interfering substances like organic acids and sugars. The tube is vortexed and centrifuged.
-
Analysis: The final extract is filtered and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS/MS).
Miniaturized Extraction-Partition Method
This method is suitable for processed fruit and vegetable samples and utilizes smaller solvent volumes.
-
Sample Preparation: A 20g sample of tomato pulp or pear purée, or a 10g sample of concentrated lemon juice is used. The this compound internal standard is added.
-
Extraction: The sample is extracted with a mixture of acetonitrile and methanol.
-
Analysis: The extract is analyzed directly by LC-MS/MS without a separate cleanup step.[4]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of Fludioxonil using an isotope dilution LC-MS/MS method.
Comparison of Methodologies
The QuEChERS method offers several advantages, including high recovery rates, speed, and the ability to analyze a wide range of pesticides.[1] The use of d-SPE cleanup effectively removes many matrix components, leading to cleaner extracts and improved instrument performance.
The miniaturized extraction-partition method is advantageous for its reduced solvent consumption and the elimination of a separate cleanup step, which can save time and resources.[4] However, the lack of a cleanup step may lead to more significant matrix effects, making the use of an isotope-labeled internal standard even more critical for accurate quantification.
Conclusion
The accurate determination of Fludioxonil residues in various sample types is crucial for food safety and regulatory compliance. The QuEChERS method, coupled with isotope dilution LC-MS/MS using this compound as an internal standard, provides a robust and reliable approach with high recovery rates. While explicit recovery data for this compound is not always reported, the principles of isotope dilution analysis ensure that it effectively corrects for analytical variability, leading to highly accurate and precise results. The choice of the specific extraction and cleanup protocol should be guided by the sample matrix, the desired throughput, and the available instrumentation.
References
- 1. Evaluation of Dissipation Behavior, Residues, and Dietary Risk Assessment of Fludioxonil in Cherry via QuEChERS Using HPLC-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Dissipation Behavior, Residues, and Dietary Risk Assessment of Fludioxonil in Cherry via QuEChERS Using HPLC-MS/MS Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Fludioxonil: Focusing on Measurement Uncertainty with Isotopic Dilution
For researchers, scientists, and professionals in drug development, the accurate quantification of residues like the fungicide Fludioxonil is paramount. This guide provides an objective comparison of analytical methodologies for Fludioxonil analysis, with a special focus on the application of isotopic dilution mass spectrometry and its associated measurement uncertainty. By presenting supporting experimental data and detailed protocols, this document aims to facilitate informed decisions in method selection and validation.
The determination of pesticide residues in various matrices is a critical task in ensuring food safety and environmental quality. Fludioxonil, a widely used phenylpyrrole fungicide, requires sensitive and reliable analytical methods for its quantification. While various techniques exist, isotope dilution mass spectrometry (IDMS) is often considered a reference method due to its potential for high accuracy and precision, primarily by minimizing matrix effects and accounting for analyte losses during sample preparation. This guide delves into a comparison of IDMS with other common analytical approaches for Fludioxonil, evaluating their performance based on key validation parameters that contribute to the overall measurement uncertainty.
Comparative Performance of Analytical Methods for Fludioxonil
The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes quantitative data from various studies on the analysis of Fludioxonil using different techniques. It is important to note that a direct comparison is challenging due to variations in matrices, instrumentation, and specific laboratory conditions. However, this compilation provides a valuable overview of the expected performance.
| Analytical Method | Sample Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) | Reference |
| Isotope Dilution LC-MS/MS | Maize | 88 - 105 | 4 - 11 | Not Specified | [1] |
| QuEChERS with HPLC-MS/MS | Cherry | 81 - 94 | 2.5 - 11.9 | 0.01 | [2] |
| QuEChERS with HPLC-MS/MS | Tomato | > 70 | < 20 | 0.005 | [3] |
| LLE with GC-MSD | White Grape Juice | 97 - 109 | < 15 | 0.013 | [2] |
| LLE with HPLC-DAD | Wine | Not Specified | Not Specified | 0.17 | [2] |
| Miniaturized Extraction with LC/ESI-MS/MS | Tomato Pulp, Pear Purée, Lemon Juice | 77.1 - 96.5 | 4.2 - 11.5 | 0.002 | [4] |
| Modified QuEChERS with GC-NPD/MS | Grape and Soil | 85.81 - 106.86 | < 7 | 0.10 | [5] |
Note: The data presented are drawn from different studies and should be interpreted as indicative of the methods' capabilities under the specific conditions of those studies.
Understanding Measurement Uncertainty
Measurement uncertainty provides a quantitative indication of the quality of a measurement result, expressing the range within which the true value is expected to lie with a certain level of confidence. The EURACHEM guides provide a comprehensive framework for its estimation. For the analytical methods discussed, the main sources of uncertainty include:
-
Purity of the reference standard: The uncertainty associated with the certified purity of the Fludioxonil standard.
-
Mass and volume measurements: Uncertainties from balances and volumetric equipment used for preparing standards and samples.
-
Method precision: The random variation observed during repeated measurements, typically expressed as the standard deviation or relative standard deviation (RSD) from repeatability and intermediate precision studies.
-
Method bias (trueness): The systematic difference between the mean of a large series of test results and an accepted reference value. This is often assessed through recovery studies using certified reference materials or spiked samples.
-
Instrumental performance: Variations in instrument response and calibration.
-
Matrix effects: Suppression or enhancement of the analytical signal due to co-eluting components from the sample matrix.
Isotope dilution analysis inherently corrects for many of these sources of uncertainty, particularly those related to sample preparation and matrix effects, often leading to a lower overall measurement uncertainty.
Experimental Protocols
Isotopic Dilution LC-MS/MS for Fludioxonil Analysis (Representative Protocol)
This protocol is a representative procedure based on common practices for isotope dilution analysis.
a) Materials and Reagents:
-
Fludioxonil analytical standard
-
Isotopically labeled Fludioxonil internal standard (e.g., ¹³C₆-Fludioxonil)
-
Acetonitrile, methanol, water (LC-MS grade)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Solid-phase extraction (SPE) cartridges (if necessary for cleanup)
b) Sample Preparation:
-
Weigh a homogenized portion of the sample matrix.
-
Add a known amount of the isotopically labeled Fludioxonil internal standard solution.
-
Extract the sample with an appropriate solvent, such as acetonitrile, by shaking or sonication.
-
Centrifuge the extract to separate the solid and liquid phases.
-
Take an aliquot of the supernatant for cleanup or direct injection. A cleanup step using SPE may be employed for complex matrices to reduce interferences.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
c) LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both native Fludioxonil and the isotopically labeled internal standard.
d) Quantification: The concentration of Fludioxonil is determined by the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard, using a calibration curve prepared with known amounts of the native and labeled standards.
QuEChERS with HPLC-MS/MS for Fludioxonil Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.
a) Extraction:
-
Homogenize the sample and weigh a representative portion into a centrifuge tube.
-
Add acetonitrile and internal standard (if not using isotopic dilution).
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.
-
Centrifuge to separate the layers.
b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add a d-SPE sorbent (e.g., primary secondary amine (PSA), C18, graphitized carbon black) to remove interfering matrix components.
-
Vortex and centrifuge.
-
The supernatant is then ready for LC-MS/MS analysis.
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Conclusion
The analysis of Fludioxonil can be reliably performed using various analytical techniques. Standard methods like QuEChERS coupled with LC-MS/MS offer high throughput and good performance for routine monitoring. However, for applications requiring the highest accuracy and a thorough understanding of the measurement uncertainty, isotopic dilution mass spectrometry stands out as a superior technique. By compensating for matrix effects and variations in recovery, IDMS can significantly reduce the overall measurement uncertainty, providing more reliable and defensible data, which is crucial in research, drug development, and regulatory compliance. The choice of method should ultimately be guided by the specific analytical requirements, including the desired level of accuracy, the complexity of the sample matrix, and available resources.
References
- 1. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Dissipation Behavior, Residues, and Dietary Risk Assessment of Fludioxonil in Cherry via QuEChERS Using HPLC-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method Validation and Measurement Uncertainty Estimation for Determination of Multiclass Pesticide Residues in Tomato by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Fludioxonil Analysis: The Impact of Internal Standards on Method Performance
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and other chemical entities is paramount. In the analysis of the fungicide Fludioxonil, the choice of analytical methodology, specifically the use of an internal standard, can significantly influence the reliability of the results. This guide provides an objective comparison of Fludioxonil analysis with and without an internal standard, supported by experimental data and detailed protocols.
The Role of an Internal Standard in Analytical Chemistry
In chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest. It is added in a known quantity to both the calibration standards and the unknown samples. The primary purpose of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response, such as injection volume inconsistencies and matrix effects. Matrix effects, caused by other components in the sample, can suppress or enhance the analyte signal, leading to inaccurate quantification. Isotopically labeled standards, such as ¹³C₆-Fludioxonil, are considered the gold standard for internal standards as they co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization, providing the most accurate correction.
Experimental Design for Comparison
To illustrate the impact of using an internal standard, two primary analytical approaches for Fludioxonil are outlined below. The methodologies are based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by LC-MS/MS analysis.
Experimental Protocol 1: Fludioxonil Analysis without Internal Standard (External Standard Calibration)
This method relies on an external calibration curve to quantify Fludioxonil.
-
Sample Preparation (QuEChERS):
-
A homogenized 10 g sample (e.g., fruit or vegetable matrix) is weighed into a 50 mL centrifuge tube.
-
10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.
-
A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) is added, and the tube is immediately shaken for 1 minute.
-
The sample is centrifuged at ≥3000 rcf for 5 minutes.
-
An aliquot of the supernatant (acetonitrile layer) is taken for cleanup.
-
Dispersive solid-phase extraction (d-SPE) cleanup is performed by adding the aliquot to a tube containing MgSO₄ and a sorbent (e.g., PSA - primary secondary amine) and centrifuging.
-
The final extract is filtered and transferred to a vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operated in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM).
-
Quantification: Based on a calibration curve constructed from the peak areas of external standards of Fludioxonil at various concentrations.
-
Experimental Protocol 2: Fludioxonil Analysis with Internal Standard (Internal Standard Calibration)
This method incorporates an isotopically labeled internal standard to improve accuracy and precision.
-
Sample Preparation (QuEChERS):
-
A homogenized 10 g sample is weighed into a 50 mL centrifuge tube.
-
A known amount of ¹³C₆-Fludioxonil internal standard solution is added to the sample.
-
The subsequent steps of the QuEChERS procedure (acetonitrile extraction, salting out, centrifugation, and d-SPE cleanup) are identical to Protocol 1.
-
-
LC-MS/MS Analysis:
-
Instrumental conditions are identical to Protocol 1.
-
Quantification: A calibration curve is generated by plotting the ratio of the peak area of Fludioxonil to the peak area of ¹³C₆-Fludioxonil against the ratio of their concentrations. The concentration of Fludioxonil in the sample is then determined from this curve.
-
Comparative Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key differences in the analytical workflows.
Performance Data Comparison
The use of an internal standard, particularly an isotopically labeled one, is widely accepted to enhance the performance of analytical methods by correcting for matrix-induced signal suppression or enhancement and variations in sample processing. While a direct head-to-head comparative study for Fludioxonil was not identified in the literature, the following table summarizes typical performance data for methods without an internal standard and the expected improvements when an appropriate internal standard is employed, based on findings for similar analytes.
| Performance Parameter | Without Internal Standard | With Internal Standard (Expected) | Justification for Improvement |
| Linearity (R²) | > 0.99[1][2] | > 0.99 | Both methods can achieve excellent linearity. |
| Accuracy (Recovery %) | 70 - 120% (highly matrix dependent)[1][2] | 95 - 105% | The internal standard corrects for analyte loss during sample preparation and mitigates matrix effects, leading to more accurate recovery values. |
| Precision (RSD %) | < 20% (can be higher in complex matrices)[1][2] | < 10% | By normalizing the analyte response to the internal standard, variability from injection volume and matrix effects is significantly reduced, resulting in better precision. |
Note: The data presented for the "With Internal Standard" method is an expected range of improvement based on established analytical principles and data from similar compounds, as direct comparative studies for Fludioxonil were not available.
Conclusion
The decision to use an internal standard in Fludioxonil analysis has significant implications for data quality. While analysis without an internal standard can provide acceptable results under certain conditions, it is more susceptible to inaccuracies arising from matrix effects and procedural variations. The incorporation of an internal standard, especially an isotopically labeled one like ¹³C₆-Fludioxonil, provides a more robust and reliable method. It effectively compensates for analytical variability, leading to enhanced accuracy and precision. For research and development applications where high data integrity is critical, the use of an internal standard is strongly recommended.
References
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Fludioxonil-13C3
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Fludioxonil-13C3, a stable isotope-labeled phenylpyrrole fungicide. Adherence to these guidelines is critical to minimize environmental contamination and ensure a safe laboratory environment.
This compound, like its parent compound, is classified as a substance with potential environmental hazards, particularly toxicity to aquatic invertebrates and fish.[1] Therefore, its disposal requires careful consideration to prevent release into the environment.[2]
Key Disposal and Safety Parameters
To facilitate quick reference and comparison, the following table summarizes the essential safety and disposal information for this compound.
| Parameter | Guideline | Source |
| Pesticide Storage | Store in a cool, dry, secure place. | [1] |
| Pesticide Disposal | Wastes may be disposed of on-site or at an approved waste disposal facility. | [1][3] |
| Disposal Guidance | If label instructions cannot be followed, contact your State Pesticide or Environmental Control Agency, or the hazardous waste representative at the nearest EPA regional office. | [1][3] |
| Environmental Hazards | Toxic to fish and aquatic invertebrates. Do not apply directly to water or contaminate water when disposing of equipment wash water or rinsates. | [1] |
| Spill Cleanup | Control the spill at its source. Contain the spill to prevent it from spreading. Clean up immediately with absorbent material and place in a sealed container for disposal. | [3] |
| Personal Protective Equipment (PPE) | Use detergent and hot water to wash PPE. Keep and wash PPE separately from other laundry. | [1] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound waste and its containers.
-
Waste Segregation and Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves), and rinsates, in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Rinsing and Disposal (for empty containers):
-
For containers less than 5 gallons:
-
Triple rinse the container promptly after emptying.[1]
-
To triple rinse, empty the remaining contents into application equipment or a mix tank and allow it to drain for 10 seconds after the flow begins to drip.[1][3]
-
Fill the container one-quarter full with water and recap.[1]
-
Shake for 10 seconds.[1]
-
Pour the rinsate into application equipment or a mix tank, or store it for later use or disposal.[1] Allow the container to drain for 10 seconds after the flow begins to drip.[1]
-
Repeat this procedure two more times.[1]
-
-
For containers greater than 5 gallons:
-
Follow the same triple rinse procedure as for smaller containers.[1]
-
-
After proper rinsing, offer the container for recycling if available.[1][3] If not, puncture and dispose of it in a sanitary landfill, or by other procedures approved by state and local authorities.[1][3]
-
-
Disposal of Waste Material:
-
Wastes resulting from the use of this product that cannot be used according to label instructions should be disposed of at an approved waste disposal facility.[1][3]
-
Contact your State Pesticide or Environmental Control Agency or the Hazardous Waste representative at the nearest EPA regional office for guidance on proper disposal methods.[1][3]
-
-
Accidental Spill Response:
-
In the event of a spill, control the spill at its source to prevent it from spreading.[3]
-
Contain the spill to avoid contamination of soil, or entry into sewage and drainage systems or any body of water.[3]
-
Cover the entire spill with an absorbent material such as sand or diatomaceous earth.[3]
-
Collect the absorbed material into a compatible disposal container and seal it.[3]
-
Scrub the spill area with water and detergent, and collect the cleaning liquid with additional absorbent material to be placed in the disposal container.[3]
-
Handle the sealed container in an approved manner and check local, state, and federal regulations for proper disposal.[3]
-
Disposal Workflow
The following diagram illustrates the logical steps and decision points in the this compound disposal process.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling of Fludioxonil-13C3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring personal safety and proper handling of chemical compounds is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Fludioxonil-13C3, a stable isotope-labeled phenylpyrrole fungicide.
This compound, like its unlabeled counterpart, requires careful handling to minimize exposure and ensure a safe laboratory environment. Adherence to the following procedures is critical for mitigating potential risks.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber or butyl rubber gloves with a minimum thickness of 14 mils are recommended.[1] Always inspect gloves for degradation or punctures before use. Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[2] |
| Body Protection | Lab coat, long-sleeved shirt, and long pants | Wear a long-sleeved shirt and long pants as a primary layer of protection.[1][3] A lab coat should be worn over personal clothing. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Use eye protection that has been tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Foot Protection | Closed-toe shoes and socks | Shoes and socks are required to protect the feet from potential spills.[1] |
| Respiratory Protection | N95 or P1 dust mask | Respiratory protection is generally not required under normal laboratory conditions with adequate ventilation.[2] However, where there is a potential for generating dust or aerosols, a NIOSH-approved N95 or EN 143 P1 dust mask should be used.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from preparation to post-handling procedures.
Detailed Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS Analysis
This compound is commonly used as an internal standard for the quantification of Fludioxonil in various matrices. The following is a generalized protocol for this application.
1. Preparation of Stock Solution:
- Accurately weigh a precise amount of this compound.
- Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of a known concentration (e.g., 1 mg/mL).
- Store the stock solution in an amber vial at a low temperature (e.g., -20°C) to prevent degradation.
2. Preparation of Working Standard Solutions:
- Perform serial dilutions of the stock solution with the appropriate solvent to create a series of working standard solutions at desired concentrations.
3. Sample Preparation:
- Extract the unlabeled Fludioxonil from the sample matrix using an appropriate extraction method (e.g., QuEChERS, solid-phase extraction).
- Prior to the final evaporation and reconstitution step, spike a known amount of the this compound internal standard working solution into the sample extract.
4. LC-MS/MS Analysis:
- Inject the final extracted sample containing both the analyte (Fludioxonil) and the internal standard (this compound) into the LC-MS/MS system.
- Develop a multiple reaction monitoring (MRM) method to monitor for specific precursor-to-product ion transitions for both Fludioxonil and this compound.
5. Quantification:
- Calculate the peak area ratio of the analyte to the internal standard.
- Generate a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
- Determine the concentration of Fludioxonil in the sample by interpolating its peak area ratio on the calibration curve.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
Waste Segregation:
-
Solid Waste: Contaminated solid waste, including gloves, disposable lab coats, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and solvent rinsates should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other chemical waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
All waste containers must be securely sealed and properly labeled with the contents, including the words "Hazardous Waste" and the chemical name "this compound".
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these safety and handling protocols, laboratory professionals can work safely with this compound while maintaining the integrity of their research.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
